2-Chloro-3-(difluoromethoxy)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJAGIYYNJKTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291526 | |
| Record name | 2-Chloro-3-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206977-80-1 | |
| Record name | 2-Chloro-3-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206977-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(difluoromethoxy)pyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design
The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, in particular, have garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic parameters. This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethoxy)pyridine (CAS Number: 1206977-80-1), a heterocyclic building block poised for significant applications in the synthesis of novel therapeutic agents. The presence of the difluoromethoxy group can improve metabolic stability, increase lipophilicity, and favorably modulate pKa, thereby enhancing a drug candidate's overall profile.[1][2] This document will delve into the synthesis, chemical properties, reactivity, and potential applications of this versatile intermediate, offering valuable insights for researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1206977-80-1 | Internal Database |
| Molecular Formula | C₆H₄ClF₂NO | [Internal Database] |
| Molecular Weight | 179.55 g/mol | [Internal Database] |
| Appearance | Inferred to be a liquid or low-melting solid | General knowledge |
| Purity | Typically >95% (commercial sources) | [3] |
| Storage | 2-8°C, under an inert atmosphere | [3] |
Synthesis of this compound: A Plausible Synthetic Route
While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic strategy involves the difluoromethylation of the corresponding phenolic precursor, 2-chloro-3-hydroxypyridine. This transformation can be achieved using various modern difluoromethylating agents. A general, two-step conceptual pathway is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure based on established methods for the difluoromethylation of phenols.[4]
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
The precursor, 2-chloro-3-hydroxypyridine, can be synthesized from 2-chloro-3-nitropyridine.[5][6] The process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis.
-
Reduction of 2-Chloro-3-nitropyridine: 2-Chloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, iron powder in the presence of an acid like ammonium chloride, is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield 2-chloro-3-aminopyridine.[5]
-
Diazotization and Hydrolysis: The resulting 2-chloro-3-aminopyridine is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by warming the solution to afford 2-chloro-3-hydroxypyridine.
Step 2: Difluoromethylation of 2-Chloro-3-hydroxypyridine
-
To a round-bottomed flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxypyridine (1.0 equiv), cesium carbonate (1.5 equiv), and a suitable solvent such as N,N-dimethylformamide (DMF).[4]
-
The flask is sealed and the headspace is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture.[4]
-
The reaction mixture is heated to 120 °C and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the 2-chloropyridine core. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a versatile handle for the introduction of a wide array of functional groups.
Caption: Reactivity of this compound in SNAr reactions.
This reactivity allows for the facile synthesis of various 2-substituted-3-(difluoromethoxy)pyridine derivatives, which are valuable intermediates for the construction of more complex molecular architectures in drug discovery programs.[7]
Applications in Medicinal Chemistry and Drug Development
The incorporation of the difluoromethoxy group is a well-established strategy to enhance the drug-like properties of a molecule. This moiety can act as a bioisostere for other functional groups, such as a methoxy or a hydroxyl group, while offering distinct advantages.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.[1]
-
Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-target interactions and solubility.
-
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Given these benefits, this compound is an attractive starting material for the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, GPCR modulators, and other enzyme inhibitors.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound is available, providing key structural information.[8] The characteristic signal for the difluoromethoxy proton (-OCH F₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons on the pyridine ring will exhibit a distinct splitting pattern corresponding to their positions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a reactive chloropyridine core and a property-enhancing difluoromethoxy group makes it an attractive starting material for drug discovery and development programs. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, offering a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-3-(difluoromethyl)pyridine (95%) - Amerigo Scientific [amerigoscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chempanda.com [chempanda.com]
- 8. This compound(1206977-80-1) 1H NMR spectrum [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention as a bioisostere for more traditional functionalities. This guide provides a comprehensive technical overview of the physical properties of 2-Chloro-3-(difluoromethoxy)pyridine, a heterocyclic building block with significant potential in the synthesis of novel pharmaceuticals and functional materials.
This document moves beyond a simple recitation of data, offering insights into the interplay of the chloro and difluoromethoxy substituents on the pyridine ring and providing detailed, field-proven methodologies for the experimental determination of its key physical characteristics.
Molecular Identity and Structure
Chemical Structure:
Caption: Chemical structure of this compound.
Core Molecular Data
| Property | Value | Source |
| CAS Number | 1206977-80-1 | [1][2] |
| Molecular Formula | C₆H₄ClF₂NO | [1][2] |
| Molecular Weight | 179.55 g/mol | [1] |
| Monoisotopic Mass | 178.99495 Da | [3] |
| InChI | InChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | [3] |
| InChIKey | HPJAGIYYNJKTOR-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(N=C1)Cl)OC(F)F | [1][3] |
Predicted Physicochemical Properties
While experimentally determined data for this compound is not extensively available in the literature, computational models provide valuable estimations. These predictions are useful for initial experimental design and for understanding the compound's general behavior.
| Property | Predicted Value | Notes |
| Boiling Point | Not available | |
| Density | Not available | |
| Flash Point | Not available | |
| XlogP | 2.2 | [3] |
Expert Insights on Substituent Effects:
The physicochemical properties of this molecule are significantly influenced by the interplay of its substituents:
-
2-Chloro Group: The chlorine atom at the 2-position is a moderately deactivating, ortho-para directing group. Its electron-withdrawing nature lowers the pKa of the pyridine nitrogen, making the compound less basic than pyridine itself. This substituent also provides a reactive site for nucleophilic aromatic substitution reactions.[4][5]
-
3-(Difluoromethoxy) Group: The -OCF₂H group is of particular interest. The two fluorine atoms are strongly electron-withdrawing, which can enhance metabolic stability and modulate the lipophilicity of the molecule.[6][7] The difluoromethoxy group is considered a moderate electron acceptor through both inductive and resonance effects.[8][9] This group can also act as a hydrogen bond donor, a property that can influence its interaction with biological targets.[10]
Experimental Determination of Physical Properties
The following section outlines detailed, best-practice protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form.
-
Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Insertion: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Approximate Melting Point: Heat the sample rapidly (10-20 °C/minute) to determine an approximate melting point. This initial, rapid determination saves time.
-
Accurate Melting Point: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new capillary with the sample.
-
Slow Heating: Begin heating at a slow, controlled rate of 1-2 °C per minute.
-
Record the Range: Observe the sample closely through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro-Boiling Point (Siwoloboff Method)
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol:
-
Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube.
-
Capillary Insertion: Take a capillary tube and seal one end in a flame. Place the sealed capillary, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker of mineral oil). Heat the bath gently and with constant stirring.
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Methodology: Isothermal Shake-Flask Method
Caption: Workflow for Solubility Determination.
Detailed Protocol:
-
Sample Preparation: To a series of vials, add a known volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, toluene).
-
Addition of Solute: Add an excess amount of this compound to each vial, ensuring that undissolved solid remains.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as HPLC-UV or GC-MS.
-
Calculation: Calculate the solubility in units of g/L or mol/L.
Comparative Solubility Insights:
For the analogous compound, 2-chloro-3-(trifluoromethyl)pyridine, solubility has been experimentally determined in several organic solvents.[11] It is expected that this compound will exhibit similar solubility trends, being more soluble in polar organic solvents.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the chloro and difluoromethoxy substituents. The proton of the -OCF₂H group will exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the substituents.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a powerful tool for characterizing organofluorine compounds.[9] The spectrum of this compound is expected to show a doublet for the two equivalent fluorine atoms of the -OCF₂H group, due to coupling with the single proton.
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic ring, C-N stretching of the pyridine ring, C-O stretching of the ether linkage, and strong C-F stretching bands associated with the difluoromethoxy group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.
Safety and Handling
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block with promising applications in drug discovery and materials science. A thorough understanding of its physical properties is paramount for its effective utilization. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed, practical protocols for their experimental determination. By leveraging this information, researchers can confidently and efficiently incorporate this versatile compound into their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. aobchem.com [aobchem.com]
- 3. PubChemLite - this compound (C6H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. scispace.com [scispace.com]
"2-Chloro-3-(difluoromethoxy)pyridine" chemical structure and properties
An In-depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties and metabolic stability offer chemists a powerful tool to fine-tune the characteristics of potential drug candidates. Among these, this compound stands out as a significant intermediate. The strategic placement of a chlorine atom and a difluoromethoxy group on a pyridine scaffold creates a versatile molecule primed for constructing complex and biologically active agents.
The pyridine ring is a foundational structure in numerous pharmaceuticals, providing a modifiable framework to optimize drug properties.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCF₂H) group, can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic profile.[2][3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, reactivity, and applications of this compound.
Chapter 1: Molecular Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis and development.
Chemical Structure and Identifiers
This compound is a substituted pyridine with the chemical formula C₆H₄ClF₂NO.[5][6] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 1206977-80-1 | [5][6][7][8] |
| Molecular Formula | C₆H₄ClF₂NO | [5][6][7] |
| Molecular Weight | 179.55 g/mol | [6][8] |
| IUPAC Name | This compound | [9] |
| InChI | InChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | [9] |
| SMILES | C1=CC(=C(N=C1)Cl)OC(F)F |[6][9] |
Physicochemical Data
The physical properties of the compound are critical for determining appropriate reaction conditions, purification methods, and storage.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| Boiling Point | 205.8 ± 35.0 °C at 760 mmHg | [7] |
| Flash Point | 78.3 ± 25.9 °C | [7] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [7] |
| Index of Refraction | 1.469 | [7] |
| LogP | 1.88 | [7] |
| Storage | 2-8°C or Room Temperature |[5][7][8] |
Chapter 2: The Role of the Difluoromethoxy Group in Medicinal Chemistry
The choice to incorporate a difluoromethoxy (-OCF₂H) group into a potential drug candidate is a strategic decision rooted in the unique properties this moiety imparts. It serves as a valuable bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH) groups, offering distinct advantages.
Causality Behind its Utility:
-
Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl group but is generally less lipophilic than a trifluoromethyl (-CF₃) group, allowing for fine-tuning of a molecule's solubility and membrane permeability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy groups for O-dealkylation. This increased stability can lead to a longer biological half-life.[3]
-
Receptor Binding Interactions: The polarized C-F bonds and the hydrogen atom on the -OCF₂H group can act as a hydrogen bond donor and participate in unique, favorable interactions within a protein's binding pocket, potentially increasing the compound's affinity and selectivity.[4]
Chapter 3: Synthesis and Reactivity
As a key intermediate, the synthetic accessibility and predictable reactivity of this compound are paramount.
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this exact molecule is limited, a robust and plausible pathway can be designed based on established transformations of related pyridine compounds. A common method for introducing fluorine to an aromatic ring is a modification of the Balz-Schiemann reaction, starting from the corresponding amine.
The proposed synthesis begins with the commercially available 2-Chloro-3-aminopyridine. Through diazotization followed by treatment with a difluoromethylating agent, the target compound can be achieved.
Experimental Protocol (Hypothetical): Synthesis via Diazotization
-
Step 1: Diazonium Salt Formation
-
To a cooled (0-5 °C) suspension of 2-Chloro-3-aminopyridine (1.0 eq) in an appropriate solvent (e.g., 48% HBF₄), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 1 hour at 0-5 °C. The formation of the diazonium salt intermediate is typically observed. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Step 2: Introduction of the Difluoromethoxy Group
-
In a separate vessel, prepare the difluoromethylating reagent.
-
Slowly add the cold diazonium salt solution from Step 1 to the difluoromethylating reagent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: This step involves the displacement of the diazonium group and the formation of the C-O bond.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a building block, allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.).[2]
Experimental Protocol: Representative SNAr with an Amine
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq). Causality: The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting substituted pyridine derivative by column chromatography or recrystallization.
Chapter 4: Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Signal |
|---|---|---|
| ¹H NMR | Pyridine H-4, H-5, H-6 | δ 7.0-8.5 ppm (complex multiplets) |
| -OCH F₂ | δ 6.5-7.5 ppm (triplet, J ≈ 73-75 Hz due to coupling with two F atoms)[2] | |
| ¹³C NMR | Pyridine Carbons | δ 110-155 ppm |
| -OC HF₂ | δ 115-125 ppm (triplet due to C-F coupling) | |
| ¹⁹F NMR | -OCHF₂ | δ -80 to -100 ppm (doublet, coupled to the H atom) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 180.00223[9] |
| [M+Na]⁺ | m/z 201.98417[9] | |
| IR Spectroscopy | C-F Stretch | 1000-1200 cm⁻¹ (strong) |
| Ar-O Stretch | 1200-1300 cm⁻¹ | |
| C-Cl Stretch | 700-850 cm⁻¹ |
| | Aromatic C=C/C=N | 1400-1600 cm⁻¹ |
Chapter 5: Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its application as a versatile building block. Pyridine derivatives are foundational to many modern pharmaceuticals and agrochemicals.[1][10]
-
Scaffold for Active Pharmaceutical Ingredients (APIs): This intermediate provides a robust scaffold for synthesizing a wide array of therapeutic agents. Its reactive chlorine handle allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities. This approach is crucial in the development of drugs targeting cancer, inflammation, and infectious diseases.[1]
-
Creation of Chemical Libraries: The predictable reactivity of this compound makes it an ideal starting material for generating large, diverse libraries of novel compounds. These libraries are essential for high-throughput screening campaigns aimed at discovering new lead compounds with desired biological activity.[1][2]
-
Agrochemical Development: Trifluoromethylpyridines are a key structural motif in many modern herbicides and pesticides.[10] The unique properties imparted by the difluoromethoxy group can be leveraged to develop new crop protection agents with improved efficacy and environmental profiles.
Chapter 6: Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Table 4: Safety and Handling Information | Category | Information and Procedures | Reference(s) | | :--- | :--- | :--- | | Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[5] | | Signal Word | Warning |[5][8] | | PPE | Chemical safety goggles, compatible gloves (e.g., butyl rubber), and a lab coat must be worn. |[11][12] | | Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are accessible. |[13][14] | | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][14]Skin: Wash with plenty of soap and water.[5][14]Inhalation: Move person to fresh air.[5][14] | | Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][7][12] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its combination of a reactive pyridine core and the pharmacokinetically advantageous difluoromethoxy group makes it a highly valuable asset for researchers. From facilitating the exploration of structure-activity relationships to enabling the construction of novel therapeutics and agrochemicals, this compound embodies the principles of modern molecular design. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to fully harness its potential in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. aobchem.com [aobchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 8. This compound - CAS:1206977-80-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. PubChemLite - this compound (C6H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
"2-Chloro-3-(difluoromethoxy)pyridine" synthesis starting materials
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(difluoromethoxy)pyridine
Introduction
This compound is a valuable heterocyclic building block in modern medicinal and agrochemical research. The incorporation of the difluoromethoxy (-OCF₂H) group is a key strategy in drug design, as it can serve as a bioisosteric replacement for hydroxyl or thiol functionalities. This substitution often enhances metabolic stability, increases membrane permeability, and improves binding affinity by modulating physicochemical properties like lipophilicity and pKa.[1] The presence of this moiety in complex molecules, such as the D1/D5 receptor antagonist Razpipadon, underscores the importance of robust synthetic routes to access intermediates like this compound.[2]
This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the preparation of the key precursor, 2-chloro-3-hydroxypyridine, and the subsequent O-difluoromethylation. The methodologies described are grounded in established, high-yield protocols suitable for laboratory and potential scale-up applications.
Core Synthetic Strategy: A Two-Step Approach
The most direct and efficient synthesis commences with the regioselective chlorination of 3-hydroxypyridine to form the crucial intermediate, 2-chloro-3-hydroxypyridine. This is followed by the O-difluoromethylation of the hydroxyl group. This second step is achieved through the generation of difluorocarbene (:CF₂), which readily reacts with the nucleophilic pyridinoxide anion.
References
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Chloro-3-(difluoromethoxy)pyridine
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of 2-Chloro-3-(difluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published experimental data, this document leverages predictive methodologies and first-principle analysis to offer a robust guide for researchers. We will explore the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide details validated, step-by-step protocols for acquiring high-fidelity spectral data, ensuring that researchers can confidently verify these predictions in their own laboratories. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction and Molecular Structure
This compound is a substituted pyridine ring, an aromatic heterocyclic motif of significant interest in medicinal chemistry. Its structure is characterized by a chlorine atom at the 2-position, which significantly influences the electron distribution within the ring, and a difluoromethoxy group at the 3-position, which introduces unique spectroscopic signatures. Understanding the interplay of these substituents is crucial for the unambiguous interpretation of its spectral data.
Molecular Formula: C₆H₄ClF₂NO
Molecular Weight: 179.55 g/mol
Structure:
The following sections will provide a detailed breakdown of the predicted spectral data for this molecule and the experimental procedures to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethoxy group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | Doublet of doublets (dd) | ~4.8, 1.5 | H-6 |
| ~7.50 | Doublet of doublets (dd) | ~7.8, 1.5 | H-4 |
| ~7.25 | Doublet of doublets (dd) | ~7.8, 4.8 | H-5 |
| ~6.60 | Triplet (t) | ~73.5 | O-CH-F₂ |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will deshield the ring protons, causing them to appear in the downfield region of the spectrum. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen, is expected to be the most deshielded. The coupling patterns arise from the spin-spin interactions between adjacent protons.
-
Difluoromethoxy Proton (O-CH-F₂): This proton will appear as a triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant is characteristic of geminal ¹H-¹⁹F coupling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~145.0 | C-6 |
| ~140.0 | C-3 |
| ~125.0 | C-4 |
| ~122.0 | C-5 |
| ~115.0 (t, J ≈ 240 Hz) | O-CHF₂ |
Interpretation and Rationale:
-
Pyridine Ring Carbons: The carbons directly attached to the electronegative nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon bearing the chlorine (C-2) will be further influenced by the halogen's inductive effect.
-
Difluoromethoxy Carbon (O-CHF₂): This carbon will appear as a triplet due to the large one-bond coupling with the two fluorine atoms.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine will result in a characteristic isotopic pattern.
Predicted Mass Spectrum
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ (for ³⁵Cl) | 178.9949 |
| [M+2]⁺ (for ³⁷Cl) | 180.9920 |
| [M+H]⁺ (for ³⁵Cl) | 180.0022 |
| [M+H+2]⁺ (for ³⁷Cl) | 182.0000 |
Interpretation and Rationale:
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will show two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for substituted pyridines involve cleavage of the substituents or fragmentation of the ring itself. The difluoromethoxy group may be lost as a radical, leading to a significant fragment ion.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M]⁺ and [M+2]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1250-1000 | C-O stretch and C-F stretch |
| 800-700 | C-Cl stretch |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The sharp bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring.
-
Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.
-
C-O and C-F Stretches: The strong absorptions in the fingerprint region (1250-1000 cm⁻¹) are indicative of the C-O and C-F stretching vibrations of the difluoromethoxy group.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow for IR Spectroscopy Analysis:
Caption: Workflow for IR Spectroscopy.
Conclusion
The structural elucidation of novel or sparsely documented compounds like this compound relies on a synergistic application of modern spectroscopic techniques. This guide has provided a comprehensive overview of the predicted NMR, MS, and IR spectral data, grounded in the fundamental principles of chemical structure and spectroscopy. The detailed experimental protocols and workflows presented herein offer a self-validating system for researchers to acquire and interpret high-quality data, thereby confirming the identity and purity of their synthesized materials. By integrating predictive analysis with rigorous experimental methodology, scientists can accelerate their research and development efforts in the fields of drug discovery and materials science.
"2-Chloro-3-(difluoromethoxy)pyridine" material safety data sheet (MSDS)
An In-Depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: Properties, Applications, and Safety
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable synthetic intermediate.[2][3]
The introduction of fluorine-containing moieties, such as the difluoromethoxy group, is a well-established strategy in drug design to modulate key molecular properties.[4] This group can alter lipophilicity, metabolic stability, and binding affinity to biological targets, making derivatives of this compound highly sought after in pharmaceutical research.[1][2][4]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1206977-80-1 | [5] |
| Molecular Formula | C₆H₄ClF₂NO | [6] |
| Molecular Weight | 179.55 g/mol | [7] |
| SMILES | C1=CC(=C(N=C1)Cl)OC(F)F | [6] |
| InChIKey | HPJAGIYYNJKTOR-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥97-99% | [5][8] |
| Appearance | Data not available | N/A |
| XlogP (Predicted) | 2.2 | [6] |
| Storage Temperature | 4-8°C | [8] |
Strategic Importance in Synthetic Chemistry
The utility of this compound stems from the reactivity of its pyridine core, enhanced and directed by its substituents. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the difluoromethoxy group makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is a competent leaving group, providing a reactive handle for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures.[2]
This reactivity is fundamental to its application as a building block in discovery chemistry. By using this intermediate, medicinal chemists can efficiently generate libraries of novel compounds for biological screening. The difluoromethoxy group is particularly valued as a bioisostere for other functional groups, offering a way to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][4]
Caption: Representative workflow for SNAr using the title compound.
Hazard Identification and GHS Classification
Based on available supplier safety data, this compound is classified as a hazardous substance.[8] The primary hazards are associated with its irritant properties. Proper understanding and communication of these hazards are the first steps in ensuring laboratory safety.
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Signal Word: Warning[8]
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions that laboratory personnel must take.
Caption: GHS hazard communication workflow for the title compound.
Toxicological Profile
A comprehensive toxicological profile for this compound is not publicly available. Therefore, a conservative approach to risk assessment is warranted, drawing analogies from related halogenated and substituted pyridines.[9]
-
Acute Toxicity: While specific LD50 values are unknown, related compounds are classified as harmful if swallowed or inhaled.[10] Direct exposure should be minimized.
-
Skin Corrosion/Irritation: The compound is known to cause skin irritation. Prolonged contact may lead to inflammation and redness. Related pyridine compounds can be corrosive.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[8] Direct contact with eyes can cause significant pain, redness, and potential damage if not addressed immediately.
-
Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[8]
-
Chronic Exposure: Data on carcinogenicity, mutagenicity, or reproductive toxicity is not available.[11] In the absence of data, exposure should be kept as low as reasonably achievable.
Safe Handling, Storage, and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid or solutions of this compound must be conducted in a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or dusts.[12][13]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[12][13]
Administrative Controls:
-
Designated Area: Establish a designated area within the laboratory for handling this chemical.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when there is a risk of splashing.[10][13]
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's compatibility data) at all times.[12] Discard and replace gloves immediately if they become contaminated.
-
Skin and Body Protection: A fully buttoned lab coat must be worn.[12] For larger quantities, consider additional protective clothing.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Store away from sources of heat, sparks, and open flames.[12]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[10][14] If the person feels unwell or breathing is difficult, seek immediate medical attention.[13]
-
Skin Contact: Take off contaminated clothing immediately.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[14]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[14] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] If eye irritation persists, seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 3. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 6. PubChemLite - this compound (C6H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aobchem.com [aobchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of 2-Chloro-3-(difluoromethoxy)pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within this context, 2-Chloro-3-(difluoromethoxy)pyridine has emerged as a pivotal building block, offering a unique combination of chemical reactivity and desirable physicochemical attributes. This guide provides a comprehensive technical overview of the potential research applications of this compound, with a particular focus on its role in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by recent advancements in drug discovery.
The core value of this compound lies in the synergistic interplay of its three key structural features: the pyridine core, the reactive 2-chloro substituent, and the increasingly sought-after difluoromethoxy group. The pyridine ring is a common motif in pharmaceuticals, offering favorable properties such as improved solubility and metabolic stability. The chlorine atom at the 2-position acts as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for forging new carbon-heteroatom bonds.[1][2] Crucially, the difluoromethoxy (-OCHF₂) group imparts a unique set of properties that distinguish it from the more traditional methoxy or trifluoromethoxy substituents.[3][4]
The Pivotal Role of the Difluoromethoxy Group
The difluoromethoxy group is gaining significant traction in drug design for its ability to modulate several key molecular properties simultaneously.[5] Its influence stems from a unique balance of lipophilicity, electronic effects, and metabolic stability.
Key Attributes of the Difluoromethoxy Moiety:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This can significantly enhance the metabolic half-life of a drug candidate.[3][4]
-
Lipophilicity Modulation: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group, but less so than a trifluoromethoxy group. This intermediate lipophilicity allows for the fine-tuning of a molecule's overall solubility and permeability, which are critical for oral bioavailability.[3][6]
-
Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups. This allows it to serve as a bioisostere for hydroxyl or thiol groups, potentially maintaining or enhancing target binding affinity while improving metabolic stability.[4]
-
Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can influence the pKa of neighboring functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.[3]
These properties make the difluoromethoxy group a strategic choice for overcoming common challenges in drug development, such as poor metabolic stability and suboptimal lipophilicity.
Core Application: Synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
A prime example of the utility of this compound is its application as a key intermediate in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, as detailed in recent patent literature.[7][8][9]
Therapeutic Relevance of CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[10][11] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in a variety of diseases, including:
-
Oncology: CSF-1R is highly expressed on tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[10][12] Inhibiting CSF-1R can reprogram the tumor microenvironment to be more permissive to anti-tumor immune responses.
-
Inflammatory and Autoimmune Diseases: Macrophages are central players in the inflammatory cascade. CSF-1R inhibitors are being investigated for the treatment of conditions such as rheumatoid arthritis and systemic lupus erythematosus.[8]
-
Neurodegenerative Diseases: Microglia, the resident macrophages of the central nervous system, are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease. CSF-1R inhibition is a potential therapeutic strategy to modulate microglial activity.[7][13]
Given the broad therapeutic potential of CSF-1R inhibition, the development of novel, potent, and selective inhibitors is an area of intense research.
Synthetic Protocol: A Step-by-Step Guide to CSF-1R Inhibitor Synthesis Utilizing this compound
The following protocol is a representative example based on the synthetic schemes disclosed in patent WO2023241608A1, illustrating the use of this compound in a key nucleophilic aromatic substitution step.[7]
Experimental Workflow:
Figure 1: General workflow for the synthesis of CSF-1R inhibitors.
Detailed Protocol:
-
Reaction Setup: To a solution of the appropriate substituted amine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is added this compound (1.1 eq) and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-12 hours, or until reaction completion is observed by an appropriate monitoring technique (e.g., LC-MS or TLC). The elevated temperature is often necessary to overcome the activation energy for disrupting the aromaticity of the pyridine ring during the addition-elimination mechanism.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (substituted amino)-3-(difluoromethoxy)pyridine intermediate.
-
Subsequent Transformations: This intermediate can then be carried forward through additional synthetic steps, such as cross-coupling reactions or functional group manipulations, to yield the final CSF-1R inhibitor.
The choice of a 2-halopyridine as the electrophile is strategic. The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho and para positions towards nucleophilic attack, facilitating the SNAr reaction.[2]
Synthesis of this compound
The availability of this compound is crucial for its application in research. A common and effective method for its synthesis involves the O-difluoromethylation of 2-chloro-3-hydroxypyridine.[14]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, 2-chloro-3-hydroxypyridine (1.0 eq) is dissolved in a mixture of dimethylformamide (DMF) and water. To this solution, add sodium chlorodifluoroacetate (2.0 eq) and anhydrous potassium carbonate (1.2 eq).[14]
-
Reaction Conditions: The reaction mixture is heated to 100 °C in an oil bath for 2-4 hours. Additional portions of sodium chlorodifluoroacetate and potassium carbonate may be added to drive the reaction to completion.[14]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and brine. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield this compound as a white solid.[14]
Table 1: Summary of Synthesis Protocol for this compound
| Parameter | Value |
| Starting Material | 2-Chloro-3-hydroxypyridine |
| Reagents | Sodium chlorodifluoroacetate, Potassium carbonate |
| Solvent | DMF/Water |
| Temperature | 100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | ~72%[14] |
Future Perspectives and Broader Applications
While the synthesis of CSF-1R inhibitors represents a significant and well-documented application, the utility of this compound is by no means limited to this target class. Its unique combination of a reactive handle and a property-enhancing substituent makes it an attractive building block for a wide range of research applications in both medicinal chemistry and agrochemical synthesis.
-
Medicinal Chemistry: This compound can be employed in the synthesis of inhibitors for other kinase targets where the difluoromethoxy group can confer advantages in terms of potency, selectivity, or pharmacokinetic profile. Its use in the development of compounds targeting G-protein coupled receptors (GPCRs) or ion channels is also a promising avenue for exploration.
-
Agrochemicals: Fluorinated pyridine derivatives are prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[3] The difluoromethoxy group can enhance the efficacy and metabolic stability of these agents, potentially leading to the development of more potent and environmentally benign crop protection solutions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in modern research and development. Its strategic application, particularly in the synthesis of CSF-1R inhibitors, highlights the power of incorporating the difluoromethoxy group to address key challenges in drug discovery. The well-defined synthetic routes to this compound, coupled with its favorable reactivity profile, position it as a key building block for the creation of novel and improved bioactive molecules. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this and similar fluorinated building blocks in their quest for next-generation therapeutics and agrochemicals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. WO2023241608A1 - Inhibiteurs de csf-1r et leurs utilisations - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 11. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CSF-1R inhibitors - Page 1 | BioWorld [bioworld.com]
- 14. 1895-39-2 | Sodium chlorodifluoroacetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
The Strategic Role of 2-Chloro-3-(difluoromethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous approved drugs.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] A particularly impactful strategy in contemporary drug design is the incorporation of fluorine atoms into these heterocyclic systems.[3] The unique physicochemical properties of fluorine, such as its high electronegativity and the metabolic stability of the carbon-fluorine bond, can profoundly enhance a molecule's lipophilicity, binding affinity, and metabolic profile.[3]
Within this context, building blocks like 2-Chloro-3-(difluoromethoxy)pyridine (CAS No. 1206977-80-1) have emerged as valuable intermediates. The difluoromethoxy (-OCF₂H) group, in particular, is of significant interest. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, offering a powerful tool to modulate molecular properties for improved therapeutic potential. This guide provides an in-depth technical overview of this compound, detailing its synthesis, chemical reactivity, and pivotal role as a strategic building block in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1206977-80-1 | [4][5] |
| Molecular Formula | C₆H₄ClF₂NO | [4][5] |
| Molecular Weight | 179.55 g/mol | [4] |
| Appearance | White solid | [6] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be effectively achieved through the difluoromethylation of 2-chloro-3-hydroxypyridine. This reaction leverages the nucleophilic character of the hydroxyl group to displace a leaving group on a difluoromethane source. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis from 2-chloro-3-hydroxypyridine
This protocol is based on a documented synthesis of this compound.[6]
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
-
2-chloro-3-hydroxypyridine
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 2-chloro-3-hydroxypyridine in a mixture of DMF and water.[6]
-
Add potassium carbonate to the solution.[6]
-
Add sodium chlorodifluoroacetate to the reaction mixture.[6]
-
Heat the mixture to 100°C and maintain this temperature for 4 hours.[6]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and DMF.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a white solid.[6]
Yield: A reported yield for this synthesis is 72%.[6]
The Role of this compound in Medicinal Chemistry
The strategic placement of the chloro, and difluoromethoxy groups on the pyridine ring makes this compound a highly versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Key Reactive Sites and Their Synthetic Utility
The chemical reactivity of this compound is primarily centered around the chloro substituent at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, providing a gateway to a diverse range of derivatives.
Key synthetic transformations of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group facilitates the displacement of the chloride by various nucleophiles. This allows for the introduction of amines, thiols, and alkoxides, which are common functional groups in bioactive molecules.
-
Metal-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
The Impact of the Difluoromethoxy Group in Drug Design
The difluoromethoxy group imparts several advantageous properties to drug candidates:
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage, which can enhance the half-life of a drug.
-
Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, potentially leading to stronger interactions with biological targets.
-
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive orientation.
Conclusion and Future Perspectives
This compound represents a strategically important building block in medicinal chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive intermediate for the development of novel therapeutics. The presence of the difluoromethoxy group offers a proven strategy for enhancing the drug-like properties of lead compounds. As the demand for more effective and safer medicines continues to grow, the application of fluorinated building blocks like this compound in drug discovery is expected to expand, paving the way for the development of next-generation pharmaceuticals.
References
- 1. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0755931A1 - Dihydropyridine and pyridine derivatives and process for their preparation - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
The Strategic Utility of 2-Chloro-3-(difluoromethoxy)pyridine in the Synthesis of Novel Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing a compound's pharmacological profile. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy moieties, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and improved membrane permeability.[1][2] Within the arsenal of fluorinated building blocks, 2-Chloro-3-(difluoromethoxy)pyridine has emerged as a particularly valuable synthon. Its pyridine core, a common motif in numerous approved drugs, coupled with the reactive 2-chloro substituent and the advantageous 3-difluoromethoxy group, provides a versatile platform for the construction of complex, biologically active molecules.
This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of this compound as a building block. We will delve into its synthesis, explore its reactivity with a focus on key transformations for novel compound generation, and present a case study illustrating its application in the synthesis of a potential therapeutic agent. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies, aiming to empower chemists in their pursuit of innovative molecular design.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 1206977-80-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄ClF₂NO | --INVALID-LINK-- |
| Molecular Weight | 179.55 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
Synthesis of this compound: A Robust and Scalable Protocol
The efficient and reliable synthesis of this compound is a critical first step in its utilization as a building block. A well-documented and scalable method involves the difluoromethylation of 2-chloro-3-hydroxypyridine.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from a procedure described in the patent literature, demonstrating a practical and reproducible method for the synthesis of the title compound.[3]
Materials:
-
2-Chloro-3-hydroxypyridine
-
Sodium chlorodifluoroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a mixture of DMF and water, add sodium chlorodifluoroacetate (2.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatiles under reduced pressure.
-
Partition the residue between ethyl acetate and brine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound as a white solid (reported yield: 72%).[3]
Causality Behind Experimental Choices:
-
Solvent: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants, particularly the ionic sodium chlorodifluoroacetate and potassium carbonate, and for facilitating the nucleophilic substitution reaction.
-
Base: Anhydrous potassium carbonate acts as a base to deprotonate the hydroxyl group of 2-chloro-3-hydroxypyridine, forming the more nucleophilic phenoxide species required for the reaction.
-
Temperature: Heating the reaction to 100 °C provides the necessary activation energy for the difluoromethylation reaction to proceed at a reasonable rate.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the selective reactivity of its chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the adjacent difluoromethoxy group activates the C2 position for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position of the pyridine ring is highly susceptible to displacement by a wide range of nucleophiles. This is a cornerstone of its application as a building block.
Mechanistic Insight:
The SₙAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it and lowers the activation energy of the reaction. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized SₙAr pathway for this compound.
Typical Nucleophiles and Expected Products:
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 2-Amino-3-(difluoromethoxy)pyridines |
| Alcohols | Sodium Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-3-(difluoromethoxy)pyridines |
| Thiols | Sodium Thiolates (e.g., Sodium Thiophenoxide) | 2-Thioether-3-(difluoromethoxy)pyridines |
| Hydrazine | Hydrazine Hydrate | 2-Hydrazinyl-3-(difluoromethoxy)pyridine |
Exemplary Protocol: Synthesis of 2-Hydrazinyl-3-(difluoromethoxy)pyridine
This protocol is a general method for the hydrazinolysis of 2-chloropyridines and is expected to be applicable to this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
n-Propanol
Procedure:
-
Dissolve this compound (1.0 eq) in n-propanol.
-
Add hydrazine monohydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The resulting 2-hydrazinyl-3-(difluoromethoxy)pyridine can then be used in subsequent steps, such as the formation of pyrazoles or other heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable electrophilic partner for these transformations.
a) Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl groups.
Caption: Suzuki-Miyaura coupling with this compound.
b) Buchwald-Hartwig Amination:
This reaction provides an alternative to classical SₙAr for the formation of C-N bonds, often with a broader substrate scope and milder reaction conditions for less nucleophilic amines.
Caption: Buchwald-Hartwig amination of this compound.
Case Study: Application in the Synthesis of Potential Kinase Inhibitors
While specific examples detailing the use of this compound are emerging, the broader class of substituted chloropyridines are extensively used in the synthesis of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 2- and 3-positions can be elaborated to interact with other regions of the kinase active site, thereby modulating potency and selectivity. Based on analogous chemistry, we can project a synthetic route towards a novel kinase inhibitor scaffold.
Projected Synthetic Workflow:
Caption: Projected workflow for the synthesis of a kinase inhibitor scaffold.
This projected workflow highlights how this compound can be sequentially functionalized, first through a C-N bond formation and then a C-C bond formation, to rapidly build molecular complexity and access novel chemical space in the pursuit of new therapeutic agents.
Conclusion: A Building Block of Strategic Importance
This compound stands as a valuable and versatile building block for the synthesis of novel compounds. Its straightforward synthesis, coupled with the predictable and versatile reactivity of the 2-chloro substituent, provides chemists with a reliable platform for molecular innovation. The presence of the difluoromethoxy group offers inherent advantages for modulating the pharmacokinetic properties of target molecules, making this synthon particularly attractive for applications in drug discovery and agrochemical development. As the demand for sophisticated, fluorinated molecules continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the creation of next-generation bioactive compounds.
References
Methodological & Application
Synthesis of 2-Chloro-3-(difluoromethoxy)pyridine: An Application Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-3-(difluoromethoxy)pyridine, a key heterocyclic building block in contemporary drug discovery and agrochemical development. The difluoromethoxy (-OCF₂H) moiety is a valuable functional group known to enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] This guide details a modern synthetic approach starting from 2-chloro-3-hydroxypyridine, focusing on the generation of difluorocarbene from fluoroform. The protocol emphasizes safety, efficiency, and robust characterization of the final product, designed for researchers and professionals in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Difluoromethoxy Group
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often improving a compound's pharmacokinetic profile. Its presence can significantly alter the acidity, lipophilicity, and metabolic stability of a parent molecule.[1] Consequently, this compound (CAS No: 1206977-80-1) has emerged as a versatile intermediate for accessing novel pharmaceutical and agrochemical candidates.[2]
The synthesis described herein avoids the use of ozone-depleting reagents like chlorodifluoromethane (CHF₂Cl), opting for a more environmentally benign and cost-effective difluorocarbene source, fluoroform (CHF₃).[3] The reaction proceeds via the nucleophilic attack of the 2-chloro-3-pyridinoxide anion on difluorocarbene, which is generated in situ.
Synthetic Strategy and Mechanism
The overall transformation involves the O-difluoromethylation of 2-chloro-3-hydroxypyridine. The reaction mechanism is predicated on two key stages:
-
Deprotonation: The acidic proton of the hydroxyl group on 2-chloro-3-hydroxypyridine is abstracted by a strong base, typically potassium hydroxide (KOH), to form the highly nucleophilic potassium 2-chloro-3-pyridinoxide salt. This is performed in situ.
-
Difluorocarbene Generation and Trapping: Fluoroform (CHF₃) is deprotonated by the base to form the unstable trifluoromethyl anion (⁻CF₃). This anion rapidly eliminates a fluoride ion to generate the highly electrophilic difluorocarbene (:CF₂). The pyridinoxide anion then attacks the difluorocarbene, and subsequent protonation of the resulting carbanion by a proton source (e.g., water) yields the final product.[3]
Overall Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be performed with strict adherence to all safety guidelines.
Materials and Equipment
| Reagents & Chemicals | CAS Number | Purity | Supplier Example |
| 2-Chloro-3-hydroxypyridine | 6636-78-8 | ≥98% | Sigma-Aldrich |
| Fluoroform (CHF₃) | 75-46-7 | ≥99% | Gas Cylinder |
| Potassium hydroxide (KOH) | 1310-58-3 | ≥85% (pellets) | Fisher Scientific |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | ≥99.8% | VWR |
| Deionized Water (H₂O) | 7732-18-5 | - | Laboratory Supply |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Sigma-Aldrich |
| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Granular | VWR |
| Silica Gel | 7631-86-9 | 230-400 mesh | Sorbent Technologies |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | Allihn or Graham type |
| Gas dispersion tube (bubbler) | For introducing fluoroform gas |
| Flow meter | To control the gas flow rate |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Glass chromatography column | |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas dispersion tube connected to a fluoroform cylinder via a flow meter. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to minimize moisture.
-
To the flask, add 2-chloro-3-hydroxypyridine (e.g., 5.0 g, 38.6 mmol) and anhydrous acetonitrile (100 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 5.4 g, 96.5 mmol, 2.5 equiv.) in deionized water (20 mL). Caution: This dissolution is highly exothermic. Cool the beaker in an ice bath while preparing.
Step 2: Formation of Pyridinoxide and Difluoromethylation
-
Begin stirring the solution in the flask. Add the aqueous KOH solution to the flask via a dropping funnel over 10 minutes. The mixture may become a slurry.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2-chloro-3-pyridinoxide salt.
-
Begin bubbling fluoroform (CHF₃) gas slowly into the reaction mixture through the gas dispersion tube at a controlled rate (e.g., 20-30 mL/min). The reaction is typically carried out at atmospheric pressure.[3]
-
Gently heat the reaction mixture to 40-50°C and maintain this temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 2-3 hours. The reaction can take between 8 to 16 hours for completion.
Step 3: Work-up and Extraction
-
Once the reaction is complete (consumption of starting material), turn off the heating and the fluoroform gas flow. Allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual KOH and other inorganic impurities.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pure compound.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.2 (m, 3H, Ar-H), ~6.6 (t, JHF ≈ 74 Hz, 1H, -OCH F₂). The triplet for the difluoromethoxy proton is highly characteristic. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): A doublet is expected in the typical range for difluoromethoxy groups, coupled to the proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~115 (t, JCF ≈ 260 Hz, -OC F₂H), plus aromatic signals. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) for C₆H₄ClF₂NO: Calculated m/z ≈ 179.00. The isotopic pattern for one chlorine atom should be observed. |
| Purity (HPLC/GC) | ≥97% desired for use as a synthetic intermediate.[2] |
Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
2-Chloro-3-hydroxypyridine: Harmful if swallowed. Causes skin and eye irritation.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[3]
-
Fluoroform (CHF₃): A non-flammable gas. Can act as a simple asphyxiant in high concentrations. Ensure adequate ventilation.
-
Organic Solvents (Acetonitrile, Ethyl Acetate, Hexanes): Flammable liquids and vapors. Keep away from heat, sparks, and open flames.[4] Acetonitrile is toxic if swallowed or inhaled.
-
Product (this compound): Assumed to be hazardous. May cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[2] Avoid breathing vapors and direct contact.[2]
Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into drains.[5]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-3-(difluoromethoxy)pyridine. As a versatile building block, this compound is of significant interest in medicinal chemistry and materials science. The presence of a difluoromethoxy group can enhance metabolic stability and modulate lipophilicity in drug candidates, making this scaffold particularly valuable.[1][2] This document outlines the underlying principles, provides field-proven insights into experimental design, and offers detailed protocols for the substitution of the C2-chloro substituent with various nucleophiles.
Understanding the Reactivity of this compound in SNAr Reactions
Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry. The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom relative to the ring nitrogen.[3] The established order of reactivity is generally 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[3] This trend is dictated by the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[3]
In the case of this compound, the chlorine atom is situated at the activated C2 (ortho) position. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be effectively delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and facilitates the reaction.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of the high-energy Meisenheimer complex.[3] The second step involves the elimination of the chloride ion, which restores the aromaticity of the pyridine ring.[5]
The 3-(difluoromethoxy) group (–OCHF₂) is primarily considered to be an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and thus promoting the SNAr reaction.
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Protocols: Substitution with N, O, and S-Nucleophiles
The following protocols are representative methods for the nucleophilic aromatic substitution of this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Amination: Synthesis of 2-Amino-3-(difluoromethoxy)pyridine Derivatives
The substitution of the C2-chloro group with amines is a common and highly effective transformation. These reactions can often be performed under relatively mild conditions, although for less nucleophilic amines, heating may be required.
Caption: General workflow for the amination of this compound.
Protocol 2.1.1: Reaction with a Primary Amine (e.g., Benzylamine)
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add benzylamine (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(benzylamino)-3-(difluoromethoxy)pyridine.
Alkoxylation and Aryloxylation: Synthesis of 2-Alkoxy/Aryloxy-3-(difluoromethoxy)pyridine Derivatives
The reaction with alcohols or phenols typically requires a strong base to deprotonate the nucleophile, forming the more reactive alkoxide or phenoxide.
Protocol 2.2.1: Reaction with a Phenol (e.g., p-Cresol)
-
Reagents and Setup: In a round-bottom flask, dissolve p-cresol (1.2 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Formation of Nucleophile: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the freshly prepared phenoxide.
-
Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction for the consumption of the starting material.
-
Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry, and concentrate. The crude product can be purified by silica gel chromatography.
Thiolation: Synthesis of 2-Thio-3-(difluoromethoxy)pyridine Derivatives
Thiols are generally excellent nucleophiles and react readily with 2-chloropyridines. A base is typically used to generate the thiolate anion.
Protocol 2.3.1: Reaction with a Thiol (e.g., Thiophenol)
-
Reagents and Setup: Combine this compound (1.0 eq.), thiophenol (1.1 eq.), and a base like potassium carbonate or cesium carbonate (1.5 eq.) in a solvent such as DMF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography to afford the desired 2-(phenylthio)-3-(difluoromethoxy)pyridine.
Summary of Reaction Conditions
The choice of solvent, base, and temperature is critical for the success of these SNAr reactions. The following table summarizes typical conditions for different classes of nucleophiles.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature Range (°C) | Notes |
| Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMSO, DMF, Dioxane, NMP | 25 - 120 | For weakly nucleophilic amines, higher temperatures and stronger bases may be necessary. |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, THF | 60 - 150 | Requires anhydrous conditions, especially with reactive bases like NaH. |
| Thiols | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Acetonitrile | 25 - 80 | Reactions are often rapid at room temperature due to the high nucleophilicity of thiolates. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. Reactions involving sodium hydride require particular care due to its flammability and reactivity with water.
References
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 2-Chloro-3-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-3-(difluoromethoxy)pyridine. This transformation is of significant importance in medicinal chemistry for the synthesis of N-aryl and N-alkyl-3-(difluoromethoxy)pyridin-2-amine derivatives, which are key structural motifs in numerous biologically active compounds. Due to the inherent challenges of coupling an electron-deficient heterocyclic chloride, this guide details optimized catalyst systems, reaction parameters, and step-by-step protocols. It further explains the underlying mechanistic principles and the electronic influence of the difluoromethoxy substituent, offering researchers a robust framework for reaction design, execution, and troubleshooting.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to heteroaromatic systems, particularly pyridines, is a cornerstone of drug discovery, as the aminopyridine core is a privileged scaffold in a multitude of pharmaceutical agents. The target substrate, this compound, incorporates a difluoromethoxy (-OCF₂H) group, a bioisostere for hydroxyl or methoxy groups, which can enhance metabolic stability, membrane permeability, and binding affinity by acting as a hydrogen bond donor.
The primary challenge in this transformation lies in the relatively low reactivity of the C-Cl bond compared to its bromide or iodide counterparts. The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-limiting step and requires carefully selected, highly active catalyst systems.[3] This guide provides the necessary expertise to successfully navigate these challenges.
Mechanistic Considerations & Key Parameter Selection
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The efficiency of this cycle is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
The Influence of the 3-(Difluoromethoxy) Group
The pyridine nitrogen atom inherently withdraws electron density from the ring, making the C2 position electron-deficient and more susceptible to oxidative addition. The 3-(difluoromethoxy) group is also strongly electron-withdrawing, which further enhances the electrophilicity of the C2 position. This electronic activation facilitates the initial oxidative addition step, making this compound a viable, albeit still challenging, substrate for C-N coupling.
The Catalyst System: Palladium Source and Ligand Choice
For activating the robust C-Cl bond on an electron-deficient heterocycle, the choice of ligand is critical. Standard phosphine ligands are often ineffective.[3] The most successful systems utilize bulky, electron-rich ligands that promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.
-
Palladium Pre-catalysts: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined pre-catalysts are often more reliable and efficient. Palladacycle pre-catalysts (e.g., G3 or G4) generate the active Pd(0) species cleanly and are highly recommended.[3][5]
-
Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or advanced N-heterocyclic carbene (NHC) ligands are essential for this transformation.[6][7] These ligands possess the necessary steric bulk to facilitate reductive elimination and the strong σ-donating properties to accelerate oxidative addition.[7]
Base and Solvent Selection
A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling aryl chlorides.[3] For base-sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be considered, though this may necessitate higher temperatures or more active catalysts.[3]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory. Toluene and 1,4-dioxane are standard choices that offer good solubility for the reagents and operate well at the required elevated temperatures.[3]
The interplay of these components is visualized in the catalytic cycle diagram below.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols & Data
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under a strictly inert atmosphere (Argon or Nitrogen).
General Workflow
The experimental procedure follows a standard workflow for inert atmosphere chemistry.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Benzylamine)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (2 mL).
-
Amine Addition: Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (5 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Amination with an Arylamine (e.g., Aniline)
The procedure is identical to Protocol 1, with aniline (1.2 mmol, 1.2 equiv) used in place of benzylamine. Due to the lower nucleophilicity of anilines, a higher reaction temperature (e.g., 110 °C) or a more active ligand system may be required for optimal results.
Data Presentation: Typical Reaction Conditions and Outcomes
The following table summarizes recommended starting conditions for the amination of this compound with various amine classes. Yields are hypothetical estimates based on literature precedents for similar electron-deficient chloropyridines.[5][6][8]
| Amine Type | Example Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield |
| Primary Alkyl | Benzylamine | RuPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 85-95% |
| Secondary Alkyl | Morpholine | BrettPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 80-90% |
| Primary Aryl | Aniline | XPhos Pd G3 (3) | - | NaOtBu (1.5) | Dioxane | 110 | 75-85% |
| Heteroarylamine | 3-Aminopyridine | PEPPSI-IPr (3) | - | K₃PO₄ (2.0) | Dioxane | 110 | 70-80% |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature. | Use a fresh, high-quality pre-catalyst. Increase temperature in 10 °C increments. Increase catalyst loading to 3-5 mol%.[3] |
| Hydrodehalogenation | Competing reduction pathway. | Ensure strictly anhydrous and anaerobic conditions. Use a slight excess (1.2-1.5 equiv) of the amine.[3] |
| Side Product Formation | Substrate or product degradation at high temp. | Screen different ligands to find one that operates at a lower temperature. Reduce reaction time. |
| Poor Regioselectivity (if applicable) | N/A for this substrate. | For di- or tri-substituted pyridines, the C2/C6 positions are generally more reactive than C3/C5, which are more reactive than C4.[8] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable aminopyridine derivatives. Success hinges on overcoming the challenge of C-Cl bond activation through the strategic selection of a modern, highly active palladium catalyst system featuring a bulky, electron-rich ligand. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can reliably access a diverse range of functionalized building blocks for applications in pharmaceutical and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-Chloro-3-(difluoromethoxy)pyridine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Chloro-3-(difluoromethoxy)pyridine, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Due to the presence of a basic pyridine nitrogen and polar functional groups, achieving high purity can be challenging. This guide outlines a robust normal-phase flash column chromatography method, detailing everything from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step automated flash chromatography protocol. We will delve into the causality behind experimental choices, such as the selection of the stationary phase and the optimization of the mobile phase, to ensure a reproducible, high-yield separation.
Introduction to the Compound and Purification Challenge
This compound (MW: 179.55 g/mol , Formula: C₆H₄ClF₂NO) is a substituted pyridine derivative of significant interest in drug discovery.[1][2][3] The introduction of a difluoromethoxy group can enhance metabolic stability and modulate the lipophilicity of potential drug candidates.[4] However, impurities from the synthesis, often structurally similar isomers or starting materials, can complicate biological assays and downstream reactions.
The primary purification challenge arises from the molecule's characteristics:
-
Basicity: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.
-
Polarity: The combination of the electronegative chlorine, the polar difluoromethoxy group, and the pyridine ring results in a moderately polar compound, requiring a carefully balanced mobile phase for effective elution and separation.
Column chromatography is the technique of choice for isolating such compounds, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5][6] This guide focuses on a normal-phase chromatography approach, which employs a polar stationary phase and a less polar mobile phase, ideal for separating moderately polar organic compounds.[7][8]
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions on a small scale using TLC. This self-validating step saves significant time and resources.
Protocol 3.1: TLC-Based Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated spotting solution.
-
Spotting: Using a capillary tube, spot the solution onto at least three silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄). Keep the spots small and well above the bottom edge.
-
Developing Solvents: Prepare three separate TLC developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Suggested starting ratios:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
60:40 Hexane:Ethyl Acetate
-
-
Development: Place one TLC plate in each chamber, ensuring the solvent level is below the spots. Cover the chambers and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis & Selection: Calculate the Retardation Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system for column chromatography will yield an Rf value for the target compound of approximately 0.25-0.35 . This Rf value ensures the compound is retained strongly enough to separate from non-polar impurities but elutes efficiently without excessive solvent usage.
Detailed Protocol: Automated Flash Column Chromatography
This protocol assumes the use of a standard automated flash chromatography system with UV detection. The principles are directly transferable to manual gravity column chromatography.[7]
4.1 Materials and Equipment
| Category | Item |
| Stationary Phase | Pre-packed Silica Gel Flash Column (e.g., 40 g for 100-800 mg crude material) |
| Solvents | HPLC-grade Hexane (Solvent A), HPLC-grade Ethyl Acetate (Solvent B), Triethylamine (optional additive) |
| Crude Material | This compound, crude reaction mixture |
| Equipment | Automated Flash Chromatography System, Rotary Evaporator, Test tubes/flasks for fraction collection |
| Consumables | Glass vials, Pipettes, Syringes, Syringe filters |
4.2 Experimental Workflow
Caption: Workflow for the purification of this compound.
Protocol 4.2: Step-by-Step Purification
-
Column Installation & Equilibration:
-
Install the appropriate size silica gel flash column onto the system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Hexane:Ethyl Acetate) for at least 2-3 column volumes (CV) until a stable baseline is observed on the UV detector.
-
-
Sample Preparation (Dry Loading Recommended):
-
Rationale: Dry loading is superior for compounds that may have limited solubility in the initial, non-polar mobile phase. It prevents band broadening and improves resolution.
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Load this powder into an empty solid-load cartridge and attach it to the system.
-
-
Method Setup & Elution:
-
Set the detection wavelengths. Pyridine derivatives typically absorb at ~254 nm and ~280 nm.
-
Program the solvent gradient. A typical gradient based on a TLC Rf of 0.3 in 70:30 Hexane:EtOAc would be:
-
| Time / CV | % Solvent A (Hexane) | % Solvent B (Ethyl Acetate) |
| 0 - 2 CV | 95% | 5% |
| 2 - 12 CV | Gradient from 5% to 40% | Gradient from 95% to 60% |
| 12 - 15 CV | 40% | 60% |
-
Run & Fraction Collection:
-
Start the run. The system will automatically inject the sample and begin the gradient.
-
Monitor the chromatogram in real-time. The system should be set to automatically collect fractions based on the UV signal rising above a set threshold.
-
-
Post-Run Analysis:
-
Once the run is complete, analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the crude material, the target compound (if a standard is available), and every 2-3 collected fractions on a single TLC plate.
-
Develop the plate using the same solvent system identified in the method development stage.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified compound.
-
Place the final product under high vacuum to remove any residual solvent.
-
Expertise & Troubleshooting
| Issue | Causality | Solution |
| Significant Peak Tailing | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica surface.[9] | Add 0.1-0.5% triethylamine (TEA) to the mobile phase (both Solvent A and B). The TEA will competitively bind to the acidic sites, allowing the pyridine derivative to elute with a much-improved peak shape. |
| Poor Separation from a Close-Eluting Impurity | The polarity difference between the target compound and the impurity is insufficient for baseline separation with the current gradient. | Flatten the gradient. If the compounds are eluting at 30% Ethyl Acetate, try running a shallower gradient from 20% to 35% over a longer period (e.g., 15-20 CV). This increases the residence time on the column and enhances resolution. |
| Product Does Not Elute | The mobile phase is not polar enough to displace the compound from the highly polar stationary phase. | This is unlikely if proper TLC development was performed. However, if it occurs, increase the final concentration of the polar solvent (Ethyl Acetate) in the gradient or consider adding a small percentage of a stronger solvent like Methanol (1-5%) to the Ethyl Acetate. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound - CAS:1206977-80-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
Topic: High-Purity Recrystallization of 2-Chloro-3-(difluoromethoxy)pyridine
An Application Note from the Desk of the Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(difluoromethoxy)pyridine is a key heterocyclic building block in modern medicinal and agrochemical research. The difluoromethoxy group (-OCF₂H) is a bioisostere of hydroxyl or methoxy groups, often introduced to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules[1]. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesired, potentially toxic byproducts. This document provides a comprehensive guide to the recrystallization of this compound, moving beyond a simple protocol to explain the underlying principles that ensure reproducible, high-purity outcomes.
Physicochemical Profile & Purification Rationale
Understanding the fundamental properties of this compound is the cornerstone of developing a robust purification strategy. While a definitive melting point is not widely published, its physicochemical data and comparison with structurally similar compounds confirm it as a low-melting solid or high-boiling liquid, making crystallization a highly effective purification method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1206977-80-1 | [2][3] |
| Molecular Formula | C₆H₄ClF₂NO | [2][3] |
| Molecular Weight | 179.55 g/mol | [2] |
| Boiling Point | 205.8 ± 35.0 °C (at 760 mmHg) | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 78.3 ± 25.9 °C | [2] |
| Predicted State | Solid at room temperature | Inferred from analogues[4][5] |
The presence of a polar pyridine ring and a halogenated ether group gives the molecule a unique solubility profile, which we can exploit for purification. Recrystallization is the chosen method because it is a cost-effective, scalable, and highly selective process for removing impurities from a solid crystalline substance.
The Cornerstone of Success: Solvent System Selection
The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures. This differential solubility is the driving force of the entire process. For this compound, a molecule of intermediate polarity, a systematic screening process is essential.
Causality Behind Solvent Choices: The pyridine nitrogen and the difluoromethoxy group can participate in hydrogen bonding, suggesting solubility in polar protic solvents (alcohols). The aromatic ring and chlorine atom contribute non-polar character, indicating potential solubility in ethers, esters, or aromatic hydrocarbons. Very non-polar solvents like hexanes are likely to be poor solvents and can serve as effective anti-solvents.
A study on the closely related analogue, 2-Chloro-3-(trifluoromethyl)pyridine, showed good solubility in ethyl acetate and various alcohols like n-butanol and 2-propanol, which serves as an excellent starting point for our selection[6][7].
Table 2: Candidate Solvent Systems for Screening
| Solvent Class | Example(s) | Predicted Solubility Behavior | Rationale / Role |
| Alcohols | Isopropanol, Ethanol | Good solubility when hot, moderate when cold | Primary choice for single-solvent recrystallization. |
| Esters | Ethyl Acetate | High solubility | May require a non-polar anti-solvent for good recovery. |
| Aromatic | Toluene | Good solubility when hot | Effective for less polar impurities. Often paired with an alkane anti-solvent. |
| Alkanes | Heptane, Hexane | Poor solubility | Excellent choice as an anti-solvent. |
| Mixed Systems | Ethanol/Water, Toluene/Heptane | Highly tunable solubility | Allows for fine-tuning to maximize recovery and purity. A patent for purifying chloropyridines notes the efficacy of aqueous ethanol solutions[8]. |
Solvent Screening Workflow
The following diagram outlines a logical workflow for empirically determining the optimal solvent or solvent system.
Caption: A decision-making workflow for purifying difluoromethylated compounds.
Validated Recrystallization Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical manipulation.
Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)
This method is preferred for its simplicity when a suitable solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding isopropanol dropwise until the solid just dissolves completely. Causality: Using the minimum volume of hot solvent is crucial for maximizing crystal recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization of the product on the funnel or filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove any residual solvent.
Protocol B: Mixed-Solvent Recrystallization (Example: Toluene/Heptane)
This technique is powerful when no single solvent provides the ideal solubility profile.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling toluene (the "good" solvent).
-
Induce Saturation: While maintaining the solution at a high temperature, add heptane (the "anti-solvent") dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and render the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 3 through 6 from Protocol A, using an ice-cold mixture of Toluene/Heptane (in the same approximate ratio) for the washing step.
General Experimental Workflow
Caption: A generalized step-by-step recrystallization procedure.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.
Table 3: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Lower the boiling temperature by re-dissolving and adding more solvent. Alternatively, switch to a lower-boiling point solvent system. |
| No Crystal Formation | Solution is not sufficiently saturated; compound is too soluble even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by gentle heating and attempt cooling again. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature filtration. | Ensure minimum solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure complete precipitation in an ice bath before filtering. |
| Colored Impurities in Crystals | Highly colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
Purity Assessment of the Final Product
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is higher than the crude material is a strong indicator of increased purity.
-
Chromatography (HPLC, GC): These techniques can quantify purity by comparing the area of the product peak to impurity peaks. The purified sample should show a significant reduction or complete elimination of impurity peaks.
-
Spectroscopy (¹H NMR, ¹⁹F NMR): NMR spectroscopy can confirm the structural integrity of the compound and reveal the presence of any proton- or fluorine-containing impurities.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and reproducibly obtain high-purity this compound, ensuring the integrity and success of their subsequent research and development efforts.
References
- 1. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 [sigmaaldrich.com]
- 5. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-3-(difluoromethoxy)pyridine
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural elucidation, purity determination, and physicochemical characterization of 2-Chloro-3-(difluoromethoxy)pyridine (CAS No. 1206977-80-1), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Recognizing the limited availability of specific analytical protocols for this compound, this guide synthesizes foundational analytical principles with data-driven insights to propose robust starting methodologies. The protocols herein are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory alignment. Detailed, step-by-step procedures are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas and Liquid Chromatography (GC/HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Thermal Analysis (DSC/TGA).
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of increasing interest in medicinal and materials chemistry. The incorporation of a difluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability.[1] The chlorine atom at the 2-position provides a reactive handle for further synthetic transformations, making it a versatile intermediate.[2]
Given its role as a critical starting material, a thorough and well-documented analytical characterization is imperative to ensure the identity, purity, and stability of the compound, which directly impacts the quality and safety of the final product. This document serves as a practical guide for researchers to establish a comprehensive analytical control strategy for this molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection and optimization of analytical methods.
| Property | Value | Source |
| CAS Number | 1206977-80-1 | [1] |
| Molecular Formula | C₆H₄ClF₂NO | [1] |
| Molecular Weight | 179.55 g/mol | [3] |
| Boiling Point | 205.8 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 78.3 ± 25.9 °C | [3] |
Analytical Workflow for Comprehensive Characterization
A systematic approach is essential for the complete characterization of a chemical intermediate. The following workflow outlines the logical sequence of analytical techniques to confirm identity, assess purity, and determine key physicochemical properties.
Caption: Comprehensive analytical workflow for this compound.
Part 1: Identity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.
Expertise & Experience: The expected ¹H NMR spectrum will show three distinct aromatic protons and a characteristic triplet for the difluoromethoxy proton, resulting from coupling to the two fluorine atoms. The ¹⁹F NMR will provide a clear signal for the -OCHF₂ group, and its coupling to the proton will be evident. ¹³C NMR, along with DEPT experiments, will confirm the number and type of carbon atoms.
Trustworthiness: The combination of these 1D and potentially 2D NMR experiments (like HSQC and HMBC) provides a self-validating system for structural confirmation. The observed chemical shifts and coupling constants must be consistent with the proposed structure.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16 (adjust for sample concentration).
-
Relaxation Delay: 2 seconds.
-
Expected Data: Based on available data, the following proton signals are anticipated in CDCl₃: δ 8.05 (m, 1H), 7.45 (m, 1H), 6.90 (m, 1H), and a characteristic triplet at δ 6.60 (t, 1H, J = 75 Hz) corresponding to the -OCHF₂ proton.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Spectral Width: A range appropriate for difluoromethoxy groups, e.g., -70 to -90 ppm (referenced to CFCl₃).[4]
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Expertise & Experience: The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a key diagnostic feature. The difluoromethoxy group may lead to specific fragmentation pathways.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. The expected exact mass for [C₆H₅ClF₂NO]⁺ is 180.0028. Compare this with the theoretical mass to confirm the elemental composition. The observed M+H of 180 confirms the molecular weight.[3]
-
Part 2: Purity and Impurity Profiling
Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and identifying potential impurities from the synthetic route.
Caption: Decision tree for purity analysis and impurity profiling.
Gas Chromatography (GC)
GC is well-suited for analyzing thermally stable and volatile compounds like this compound.
Expertise & Experience: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating the main component from potential starting materials or by-products of chlorination/fluorination. Flame Ionization Detection (FID) provides excellent sensitivity for quantitative analysis.
Trustworthiness: Method validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, and precision, will ensure the reliability of the purity assessment.
Protocol: GC-FID Purity Assay
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides good resolution for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | FID at 280 °C | High sensitivity for organic compounds. |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose gradient to separate impurities with different boiling points. |
| Injection | 1 µL, split ratio 50:1 | Prevents column overloading. |
| Diluent | Acetone or Dichloromethane | Solvents that are compatible with the analyte and GC system. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly for less volatile or thermally sensitive impurities. Reversed-phase HPLC is the most common mode.
Expertise & Experience: For fluorinated aromatic compounds, stationary phases with phenyl-hexyl or pentafluorophenyl (PFP) ligands can offer unique selectivity compared to standard C18 columns due to π-π and dipole-dipole interactions. An isocratic or gradient elution with a mobile phase of acetonitrile and water should provide adequate separation.
Trustworthiness: System suitability tests, as defined in USP <621>, must be performed before analysis to ensure the chromatographic system is performing adequately.[3] This includes checks for retention time repeatability, peak asymmetry, and column efficiency.
Protocol: HPLC-UV Purity Assay
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or PFP, 150 mm x 4.6 mm, 3.5 µm particle size | Enhanced selectivity for halogenated and aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile. Start with 50:50 A:B isocratic. | A common mobile phase system for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Detector | UV at 254 nm | Pyridine derivatives typically show strong absorbance in this region. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase. |
Part 3: Physicochemical Properties
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Bands:
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C=C and C=N stretch (pyridine ring): ~1600-1450 cm⁻¹
-
C-O-C stretch (ether): ~1250-1050 cm⁻¹
-
C-F stretch (difluoro): Strong bands typically around ~1100 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is useful for quantitative analysis and as an identity test.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) to obtain an absorbance between 0.2 and 0.8 AU.
-
Acquisition: Scan the spectrum from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). For pyridine derivatives, λmax values are typically observed around 250-270 nm.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point, decomposition temperature, and thermal stability.
Protocol: DSC/TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperature of any endothermic or exothermic events.
-
-
TGA Method:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of weight loss, which indicates the decomposition temperature.
-
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a multi-technique approach grounded in established scientific principles and authoritative guidelines, researchers can confidently ascertain the identity, purity, and key physicochemical properties of this important chemical intermediate. The proposed starting conditions serve as a solid foundation for method development and validation, ultimately ensuring the quality and consistency required in research and development settings.
References
The Strategic Application of 2-Chloro-3-(difluoromethoxy)pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic incorporation of fluorine-containing motifs into molecular scaffolds has emerged as a powerful tool to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. Among the versatile building blocks employed for this purpose, 2-Chloro-3-(difluoromethoxy)pyridine has garnered significant attention. Its unique substitution pattern, featuring a reactive chlorine atom for diverse coupling reactions and a difluoromethoxy group for modulating physicochemical properties, positions it as a valuable starting material for the synthesis of sophisticated kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the key chemical transformations, provide detailed experimental protocols, and contextualize the therapeutic relevance by examining the targeted signaling pathways.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 1206977-80-1 | [1][2] |
| Molecular Formula | C₆H₄ClF₂NO | [1][2] |
| Molecular Weight | 179.55 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Purity | Typically >97% | [2] |
| Storage | 4-8°C | [2] |
| Safety | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [2] |
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Core Synthetic Strategies: Building Complexity
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to a variety of cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group facilitates the attack of nucleophiles at the 2-position.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as K₂CO₃ or DIPEA, is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and drive it to completion.
General Protocol for SNAr with an Amine:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(difluoromethoxy)pyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a high degree of control and functional group tolerance.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl groups.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as dppf, are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
-
Base: A base, such as Na₂CO₃ or K₂CO₃, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[3]
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, allowing for the coupling of a wide range of amines with the pyridine scaffold.[2]
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
General Protocol for Buchwald-Hartwig Amination:
-
To a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq) to a reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[4]
Application in the Synthesis of a RIPK2 Kinase Inhibitor
A tangible example of the utility of this chemical scaffold is in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling molecule in the innate immune system, and its dysregulation is implicated in inflammatory diseases.[5][6] A patent for the synthesis of imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors describes the use of a closely related starting material, 3-(bromodifluoromethoxy)-2-chloro-6-iodopyridine. The synthetic logic can be adapted for this compound.
The core of the inhibitor is often an imidazo[1,2-a]pyridine scaffold, which can be synthesized from a 2-aminopyridine derivative.[7][8]
Synthetic Workflow for a Hypothetical RIPK2 Inhibitor:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 2-Chloro-3-(difluoromethoxy)pyridine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Emergence of Fluorinated Pyridines in Crop Protection
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, contributing to a significant portion of commercialized herbicides, fungicides, and insecticides.[1] Its versatility allows for a wide range of structural modifications to fine-tune biological activity, selectivity, and environmental fate. In recent years, the strategic incorporation of fluorine-containing substituents has become a paramount trend in the design of novel active ingredients. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
This application note focuses on the emerging role of 2-Chloro-3-(difluoromethoxy)pyridine as a key building block in the synthesis of innovative agrochemicals. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a bioisostere for other functional groups, enhancing molecular stability and potency. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, making this intermediate a versatile precursor for a diverse array of pyridine-based agrochemicals.
Core Application: Synthesis of Novel Fungicidal Pyridine Ethers
Recent patent literature has highlighted the utility of this compound in the synthesis of novel fungicidal compounds. A prime example is the preparation of substituted pyridine ethers that exhibit potent activity against a range of plant pathogenic fungi. The core synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position with a substituted phenol.
Illustrative Synthetic Pathway
The following workflow outlines the general synthetic route to a class of fungicidal pyridine ethers, starting from this compound.
Caption: General workflow for the synthesis of fungicidal pyridine ethers.
Detailed Experimental Protocol: Synthesis of a Representative Fungicidal Pyridine Ether
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fungicidal pyridine ether, based on principles outlined in recent patent literature.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | N/A | 179.54 | Various | >98% |
| 4-Nitrophenol | 100-02-7 | 139.11 | Sigma-Aldrich | >99% |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | Fisher Scientific | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | VWR | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | Merck | ACS Grade |
| Brine (saturated NaCl solution) | N/A | N/A | In-house prep. | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Acros Organics | >98% |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.80 g, 10.0 mmol), 4-nitrophenol (1.53 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 100 °C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final fungicidal pyridine ether as a solid.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the electron-deficient pyridine ring. Its insolubility in some organic solvents can also aid in driving the reaction to completion.
-
Choice of Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It can dissolve the reactants and the intermediate salt, and its high boiling point allows the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Reaction Temperature: The reaction is heated to 100 °C to provide sufficient activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Work-up Procedure: The aqueous work-up is crucial for removing the inorganic salts (potassium carbonate and potassium chloride) and the DMF solvent. The brine wash helps to remove any remaining water from the organic layer.
Visualization of the Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
References
Application Notes & Protocols: 2-Chloro-3-(difluoromethoxy)pyridine as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Difluoromethoxy Group in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy group (–OCF₂H) is particularly valuable, serving as a bioisostere for hydroxyl or methoxy groups while offering distinct advantages. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance lipophilicity, which can improve cell membrane permeability.[1]
2-Chloro-3-(difluoromethoxy)pyridine has emerged as a critical building block for accessing these benefits. Its structure presents two key reactive sites for synthetic diversification: the chlorine atom at the 2-position, which is activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the pyridine ring itself, which allows for further functionalization. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols for key transformations relevant to pharmaceutical development.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental for its effective use.
| Property | Value | Source |
| CAS Number | 1206977-80-1 | [2] |
| Molecular Formula | C₆H₄ClF₂NO | [3] |
| Molecular Weight | 179.55 g/mol | [2] |
| Predicted XlogP | 2.2 | [3] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, using standard personal protective equipment (gloves, safety glasses). It is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents.
Core Synthetic Transformations and Protocols
The reactivity of the C2-chloro group is the cornerstone of this precursor's utility. The electron-withdrawing nature of the pyridine nitrogen and the 3-(difluoromethoxy) group activates this position for several crucial bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
Expertise & Causality: The SNAr reaction is a powerful method for forming carbon-oxygen and carbon-nitrogen bonds. In this compound, the pyridine nitrogen atom significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer intermediate.[4] It is often preferred for its operational simplicity and the avoidance of expensive metal catalysts. The choice of a strong base, such as potassium carbonate or sodium hydride, is critical to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and driving the reaction forward.
Application Example: Synthesis of Diaryl Ether Intermediates Diaryl ether linkages are common motifs in pharmacologically active molecules. A prominent example is the synthesis of a key intermediate for Razpipadon, a D1/D5 receptor partial agonist.[5]
Caption: SNAr reaction forming a diaryl ether linkage.
Experimental Protocol: Synthesis of a Razpipadon Precursor Fragment
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per mmol of phenol).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired diaryl ether.
Palladium-Catalyzed Buchwald-Hartwig Amination
Expertise & Causality: For the synthesis of N-aryl pyridines, particularly with less nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination is the method of choice.[6] This reaction overcomes the limitations of traditional methods, which often require harsh conditions.[6][7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[6] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are essential to promote the reductive elimination step, which is often rate-limiting, and to stabilize the palladium catalyst.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|1206977-80-1-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 3. PubChemLite - this compound (C6H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(difluoromethoxy)pyridine
Introduction: The synthesis of 2-Chloro-3-(difluoromethoxy)pyridine is a critical step in the development of various pharmaceutical and agrochemical agents. The core of this synthesis typically involves the O-difluoromethylation of 2-chloro-3-hydroxypyridine. While seemingly straightforward, this reaction is often plagued by the formation of closely related byproducts that can complicate purification and reduce yields. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework, structured in a question-and-answer format, to identify, understand, and mitigate the formation of these common impurities.
Section 1: The Core Reaction and Its Mechanistic Landscape
The most prevalent method for synthesizing this compound involves the reaction of the corresponding phenolate with a difluorocarbene (:CF2) source.[1] Understanding this central mechanism is the first step in diagnosing and preventing side reactions. The process begins with the deprotonation of 2-chloro-3-hydroxypyridine by a suitable base to form a nucleophilic pyridinolate, which then traps the highly electrophilic difluorocarbene intermediate.
Caption: Primary reaction pathway for O-difluoromethylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, explaining the chemical rationale behind byproduct formation and offering actionable solutions.
Q1: My reaction is incomplete, with significant unreacted 2-chloro-3-hydroxypyridine remaining. What are the likely causes?
A1: An incomplete reaction is typically a result of suboptimal reaction parameters. Consider the following factors:
-
Insufficient Base: The generation of the pyridinolate anion is crucial for the reaction. If the base is too weak or used in a substoichiometric amount, the starting material will not be fully activated for reaction with the difluorocarbene. Ensure at least a stoichiometric equivalent of a suitable base, like potassium carbonate, is used.
-
Inadequate Temperature: Many difluorocarbene precursors, such as sodium chlorodifluoroacetate (SCDA), require thermal decomposition to generate the reactive intermediate.[2] If the reaction temperature is too low (e.g., <110 °C for SCDA), carbene generation will be slow or incomplete, leading to poor conversion.
-
Poor Reagent Quality or Stoichiometry: The difluoromethylating agent may be degraded or impure. It is also critical to use a sufficient excess (typically 1.5-3.0 equivalents) of the carbene precursor to ensure the reaction goes to completion, as some carbene may decompose or react with other species in the mixture.
-
Solvent Choice: A polar aprotic solvent like DMF is generally effective as it solubilizes the salts and intermediates. Using a non-polar solvent can hinder the reaction.
| Issue | Potential Cause | Recommended Action |
| Low Conversion | 1. Insufficient base strength/amount. | 1. Use ≥1.5 eq. of K₂CO₃ or a stronger, non-nucleophilic base. |
| 2. Reaction temperature too low. | 2. For SCDA, ensure the internal temperature is ≥120 °C.[2] | |
| 3. Insufficient difluorocarbene source. | 3. Increase the equivalents of the difluoromethylating agent to 2.5-3.0 eq. | |
| 4. Inappropriate solvent. | 4. Use a high-boiling polar aprotic solvent such as DMF or DMAc. |
Q2: I've isolated a byproduct with a mass 50 Da higher than my product. The ¹⁹F NMR shows two distinct difluoromethyl signals. What is this impurity?
A2: This is a classic sign of N-difluoromethylation . 2-chloro-3-hydroxypyridine can exist in equilibrium with its tautomeric form, 2-chloro-1H-pyridin-3-one. While the hydroxy form is typically favored, the pyridone tautomer possesses a nucleophilic nitrogen atom that can also trap difluorocarbene, leading to the formation of an N,O-bis(difluoromethylated) byproduct or an N-difluoromethylated pyridone.[3]
Caption: Competing O- vs. N-difluoromethylation pathways.
Troubleshooting Steps:
-
Control Temperature: Higher temperatures can sometimes favor the formation of the undesired N-alkylated product. Running the reaction at the minimum temperature required for efficient carbene generation may improve selectivity.
-
Base Selection: The choice of base can influence the tautomeric equilibrium. Experimenting with different bases (e.g., Cs₂CO₃ vs. K₂CO₃) may alter the product ratio.
-
Purification: These byproducts are often difficult to separate due to similar polarities. Careful column chromatography with a shallow gradient is typically required.
Q3: My product is contaminated with 2-chloro-3-(formyloxy)pyridine, which lacks fluorine. How is this possible, and how can it be prevented?
A3: This counterintuitive byproduct arises from the reactivity of the desired product itself. The difluoromethyl ether group, under certain conditions, can act as a precursor to a formate ester. This process is proposed to occur via hydrolysis of the difluoromethyl ether, which can be facilitated by moisture present in the reaction or during aqueous workup.[4] The difluorocarbene effectively acts as a carbon monoxide (CO) surrogate in this transformation.
Caption: Formation of formate ester byproduct via hydrolysis.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to exclude atmospheric moisture.
-
Careful Workup: Minimize the product's exposure to water, especially under basic or acidic conditions during the extraction and washing steps. A rapid workup with brine and drying over an anhydrous agent like Na₂SO₄ or MgSO₄ is recommended.
-
Avoid High Temperatures Post-Reaction: Do not heat the crude product mixture for extended periods, especially if moisture is present, as this can accelerate the hydrolysis reaction.
Section 3: Recommended Protocol for Minimizing Byproducts
This protocol is adapted from established decarboxylative difluoromethylation methods, which are known for their operational simplicity and reliability.[1][2]
Reagents & Equipment:
-
2-chloro-3-hydroxypyridine (1.0 eq.)
-
Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.8 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Flame-dried round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oil bath
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.3 M concentration with respect to the starting material).
-
Degassing: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq.) to the flask in one portion under a positive flow of inert gas.
-
Reaction: Lower the flask into a preheated oil bath at 120 °C. Vigorous bubbling (CO₂ evolution) should be observed. Maintain this temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Cooldown & Quench: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully dilute the reaction mixture with cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 4: Analytical Characterization of Byproducts
Distinguishing the product from key byproducts is essential. The following table summarizes expected analytical signatures.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Expected Mass (M+H)⁺ |
| This compound (Product) | ~7.5 (t, J≈72 Hz, 1H, OCF₂H ) | ~-88 (d, J≈72 Hz) | 180.0 |
| N-Alkylated Byproduct (Example) | Two distinct CHF₂ signals. | Two distinct signals, one ~-88 ppm (O-CF₂H) and another potentially downfield ~-100 ppm (N-CF₂H).[3] | 230.0 |
| 2-Chloro-3-(formyloxy)pyridine (Formate Byproduct) | ~8.4 (s, 1H, O-CHO ) | No fluorine signals. | 160.0 |
| 2-chloro-3-hydroxypyridine (Starting Material) | Broad singlet for -OH. | No fluorine signals. | 130.0 |
References
How to improve the yield of "2-Chloro-3-(difluoromethoxy)pyridine" synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Chloro-3-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Core Synthesis Principles: O-Difluoromethylation
The synthesis of this compound is typically achieved through the O-difluoromethylation of 2-chloro-3-hydroxypyridine. The core of this reaction involves the generation of a highly reactive intermediate, difluorocarbene (:CF₂) , which is then trapped by the nucleophilic pyridinolate anion.
Mechanism Overview: The most common and operationally simple methods generate difluorocarbene via the thermal decarboxylation of a precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1][2] The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-chloro-3-hydroxypyridine, forming the more nucleophilic 2-chloro-pyridin-3-olate.
-
Carbene Generation: The difluorocarbene precursor, upon heating, decomposes to generate the electrophilic difluorocarbene. For example, sodium chlorodifluoroacetate loses both a sodium chloride molecule and carbon dioxide.
-
Nucleophilic Trapping: The pyridinolate anion attacks the difluorocarbene.
-
Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, this compound.[1][2]
Caption: Reaction mechanism for O-difluoromethylation of 2-chloro-3-hydroxypyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is the most common issue and can stem from multiple sources. A systematic approach is crucial.
-
Cause 1: Inefficient Deprotonation. The formation of the pyridinolate anion is critical. If the base is too weak, not sufficiently anhydrous, or used in a suboptimal amount, the concentration of the active nucleophile will be too low.
-
Solution:
-
Base Selection: Use a sufficiently strong base like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).
-
Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium towards the pyridinolate.
-
Anhydrous Conditions: Dry the base before use if necessary. Any moisture will consume the base and can also lead to side reactions.
-
-
-
Cause 2: Poor Difluorocarbene Generation/Trapping. The thermal decomposition of the carbene precursor must be efficient, and the generated carbene must be trapped quickly by the nucleophile.
-
Solution:
-
Temperature Control: The reaction requires sufficient heat (often 100-120°C) for the decarboxylation of sodium chlorodifluoroacetate.[1] Monitor the internal reaction temperature carefully. Too low a temperature results in an incomplete reaction, while too high can lead to degradation.
-
Reagent Quality: Use a high-purity difluorocarbene precursor. Ensure your starting 2-chloro-3-hydroxypyridine is pure, as impurities can interfere with the reaction.
-
Solvent Choice: A polar aprotic solvent like DMF or NMP is typically effective as it solubilizes the salts and withstands high temperatures.
-
-
-
Cause 3: Competing Side Reactions. Difluorocarbene is highly reactive and can be trapped by other nucleophiles or undergo side reactions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and reactions with atmospheric moisture.[2]
-
Moisture Control: As mentioned, water can react with the carbene. Ensure all glassware is flame-dried and solvents are anhydrous.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant formation of a byproduct that is not my desired product. What could it be?
A2: The most likely byproduct is a formate ester, formed by the reaction of difluorocarbene with water, followed by hydrolysis.[3]
-
Mechanism of Formation:
-
:CF₂ + H₂O → [H₂O-CF₂] → HCF₂OH (unstable)
-
HCF₂OH → HF + HC(=O)F
-
HC(=O)F + 2-chloro-pyridin-3-olate → 2-chloropyridin-3-yl formate + F⁻
-
-
Prevention Strategy:
-
Strict Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware, use anhydrous solvents (e.g., distilled from a suitable drying agent), and run the reaction under a positive pressure of an inert gas like Nitrogen or Argon.[2]
-
Degassing: Degassing the solvent before adding reagents can help remove dissolved water and oxygen.[2]
-
Q3: My workup is plagued by a persistent emulsion during the aqueous extraction. How can I resolve this?
A3: Emulsion formation is common in reactions involving pyridine derivatives and basic aqueous solutions.[1][4]
-
Cause: Pyridine compounds can act as surfactants, stabilizing the interface between the organic and aqueous layers. High pH can also contribute to this.
-
Solutions:
-
Add Brine: Break the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
Add Lithium Chloride (LiCl): A 10% aqueous solution of LiCl can be even more effective than brine at breaking stubborn emulsions.[1][4]
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If equipment is available, centrifuging the mixture will accelerate the phase separation.
-
Solvent Change: Switching to a more non-polar extraction solvent might reduce emulsion formation, but check for product solubility first.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) and is it recommended for this synthesis?
A1: A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a shuttle.[5] It transports an anion (in this case, the pyridinolate) from a solid or aqueous phase into the organic phase where the reaction with the difluorocarbene precursor occurs.[6]
-
When to Use a PTC: A PTC is highly recommended when using a solid base like K₂CO₃ with an organic solvent. It dramatically increases the reaction rate by improving the contact between the reactants.[7][8]
-
Benefit: Using a PTC can lead to higher yields, shorter reaction times, and potentially lower reaction temperatures.
Q2: Chlorodifluoromethane (Freon-22) is also a known difluorocarbene precursor. Is it better than sodium chlorodifluoroacetate?
A2: Both reagents have pros and cons.
| Feature | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Chlorodifluoromethane (HCClF₂) |
| Physical State | Solid | Gas |
| Handling | Operationally simple, can be weighed and added easily.[1] | Requires specialized gas handling equipment (lecture bottle, mass flow controller). |
| Byproducts | NaCl and CO₂.[2] | HCl. |
| Conditions | Requires high temperature (thermal decarboxylation).[1] | Typically used with a strong base (e.g., NaOH/KOH) at lower temperatures. |
| Environmental | Less environmental concern. | Ozone-depleting substance, use is restricted.[9] |
Q3: What are the primary safety considerations for this reaction?
A3:
-
Pressure Buildup: The decarboxylation of sodium chlorodifluoroacetate generates CO₂ gas. Ensure the reaction vessel is not a closed system and is properly vented to avoid over-pressurization.[1]
-
Exothermic Potential: While the reaction requires heating to initiate, the generation of difluorocarbene can be exothermic. Use an oil bath for uniform heating and have a cooling bath on standby.[10]
-
Reagent Toxicity: 2-chloro-3-hydroxypyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] All operations should be conducted in a well-ventilated chemical fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][2]
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-hydroxypyridine (e.g., 10.0 g, 1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~100 mL) to the flask.
-
Inerting: Flush the system with nitrogen for 15 minutes while stirring.[2]
-
Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.8 equiv) to the mixture in one portion.[2]
-
Reaction: Lower the flask into a preheated oil bath at 120°C and stir vigorously. Vigorous bubbling (CO₂ evolution) should be observed. Maintain the reaction for 2-4 hours.[1]
-
Monitoring: Monitor the consumption of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LCMS.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into ice-water (200 mL) and stir.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to aid phase separation.[1][4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[1]
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain this compound as a clear oil.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. cir-safety.org [cir-safety.org]
Side reactions to avoid when working with "2-Chloro-3-(difluoromethoxy)pyridine"
Technical Support Center: 2-Chloro-3-(difluoromethoxy)pyridine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a fluorinated pyridine derivative, this compound offers unique properties beneficial for drug discovery programs, primarily due to the metabolic stability and hydrogen bond donating capacity of the difluoromethoxy group.[1][2] However, its reactivity profile presents specific challenges that can lead to undesired side reactions, impacting yield and purity.
This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these common issues. It is structured in a question-and-answer format to directly address the problems you may encounter at the bench.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific, frequently encountered problems during the chemical modification of this compound.
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving low yields. What are the primary causes and how can I fix it?
This is the most common issue reported by users. The causes are often multifaceted, stemming from the inherent properties of the chloropyridine substrate.
Core Problem Analysis:
2-Chloropyridines are notoriously challenging substrates in cross-coupling reactions for two main reasons:
-
C-Cl Bond Activation: The Carbon-Chlorine bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the Palladium(0) center the rate-limiting step.[3]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.
These core issues manifest as several competing side reactions that consume starting materials and reduce the yield of your desired product.
Common Side Reactions & Solutions:
-
Side Reaction A: Protodechlorination (Hydrodehalogenation)
-
Symptom: You observe the formation of 3-(difluoromethoxy)pyridine as a major byproduct.
-
Mechanism: This occurs when the oxidative addition intermediate reacts with a hydride source (often from the solvent, base, or amine coupling partner) instead of proceeding through the desired catalytic cycle.[4][5][6] This pathway is competitive with the desired reductive elimination step, especially when the latter is slow.
-
Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective.[3] Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate of reductive elimination, outcompeting the protodechlorination pathway.[3][7]
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often effective for Buchwald-Hartwig aminations, while potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred for Suzuki couplings to minimize base-promoted side reactions.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace water can be a hydride source.[3]
-
-
-
Side Reaction B: Boronic Acid Homocoupling (Suzuki Reactions)
-
Symptom: Formation of a symmetrical biaryl derived from your boronic acid coupling partner.
-
Mechanism: This side reaction is often mediated by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II), or by a direct reaction between a Pd(II) precatalyst and the boronic acid.[8][9] It is particularly prevalent with electron-deficient arylboronic acids.[7][10][11]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your reaction mixture using a nitrogen or argon sparge before adding the palladium catalyst.[9] This minimizes the oxygen-mediated pathway.
-
Use of Pd(0) Precatalysts: Instead of Pd(OAc)₂ or PdCl₂, which are Pd(II) sources, consider using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a palladacycle that cleanly generates the active Pd(0) species.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.
-
-
-
Side Reaction C: Catalyst Deactivation
-
Symptom: The reaction stalls after partial conversion, even with extended reaction times or heating.
-
Mechanism: The pyridine nitrogen binds irreversibly to the palladium center, effectively removing it from the catalytic cycle. This is a significant issue for α-halo-N-heterocycles.[12]
-
Solutions:
-
Increase Catalyst Loading: For challenging chloropyridines, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to compensate for catalyst deactivation.[3]
-
Use Bidentate Ligands: Bidentate phosphine ligands like Josiphos or Xantphos can form more stable complexes that are less prone to displacement by the pyridine substrate, improving overall catalyst lifetime.[13]
-
-
// Nodes start [label="Low Yield in Cross-Coupling?", fillcolor="#FBBC05", fontcolor="#202124"]; check_product [label="LCMS/NMR Analysis:\nIdentify Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"];
// Side Reactions side_A [label="Protodechlorination Product Found\n(3-(difluoromethoxy)pyridine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_B [label="Boronic Acid Dimer Found\n(Homocoupling)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_C [label="Reaction Stalled\n(Catalyst Deactivation)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_A1 [label="Switch to Bulky Ligand\n(e.g., SPhos, RuPhos)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_A2 [label="Ensure Anhydrous Conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_B1 [label="Rigorous Degassing (N2/Ar)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_B2 [label="Use Pd(0) Precatalyst", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_C1 [label="Increase Catalyst Loading\n(3-5 mol%)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_C2 [label="Use Bidentate Ligand\n(e.g., Xantphos)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_product; check_product -> {side_A, side_B, side_C} [label="Identify issue"]; side_A -> {sol_A1, sol_A2} [label="Mitigate by"]; side_B -> {sol_B1, sol_B2} [label="Mitigate by"]; side_C -> {sol_C1, sol_C2} [label="Mitigate by"]; } dot Caption: Troubleshooting workflow for cross-coupling reactions.
Question 2: I'm observing hydrolysis of the C-Cl bond during my reaction or workup. How can I prevent the formation of 2-Hydroxy-3-(difluoromethoxy)pyridine?
Core Problem Analysis:
While the C-Cl bond on the pyridine ring is generally robust, it is susceptible to nucleophilic substitution by water or hydroxide, especially under harsh conditions (high temperature, strong base).[14][15] This leads to the formation of the corresponding pyridone, which can complicate purification.
Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the 3-difluoromethoxy group makes the C2 position electron-deficient and thus more susceptible to nucleophilic attack.[3]
Solutions & Preventative Measures:
-
Temperature Control: Avoid excessive heating. For many cross-coupling reactions, temperatures between 80-110 °C are sufficient.[3] If you are performing a classical SNAr reaction, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: When possible, use non-hydroxide bases like K₃PO₄, Cs₂CO₃, or organic bases. If an aqueous base is required (as is common in Suzuki reactions), use the minimum amount of water necessary to achieve solubility and keep reaction times as short as possible.
-
Workup Conditions: During aqueous workup, avoid prolonged contact with strongly basic solutions. Neutralize the reaction mixture promptly before extraction.
-
Solvent Choice: Use dry, aprotic solvents (e.g., Toluene, Dioxane, THF) to minimize the presence of water.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethoxy (-OCF₂H) group under typical reaction conditions?
The difluoromethoxy group is remarkably stable and is a key reason for its use in medicinal chemistry.[1][2] It is resistant to metabolic degradation by cytochrome P450 enzymes.[2] It is generally stable to:
-
Palladium-catalyzed cross-coupling conditions.
-
Mild to moderate acidic and basic conditions.
-
Standard reductive and oxidative conditions that do not target the aromatic ring.
However, it is not indestructible. Cleavage can occur under very harsh acidic or basic conditions, though this is not a common side reaction under typical synthetic protocols.
Q2: Can I perform reactions directly on the pyridine nitrogen, such as N-oxidation?
Yes, but with caution. N-oxidation of the pyridine ring is possible but can alter the electronic properties of the substrate significantly. An N-oxide derivative will be much more electron-deficient, which can:
-
Activate the C2-Cl bond towards nucleophilic attack.
-
Deactivate the ring towards certain electrophilic substitutions.
-
Potentially alter the preferred ligand-palladium coordination in cross-coupling reactions.
If N-oxidation is desired, it is often best performed after the key C-C or C-N bond-forming step to avoid complicating the primary reaction.
Q3: What are the best practices for purifying final products derived from this reagent?
Purification can be challenging due to the similar polarity of fluorinated byproducts.
-
Chromatography: Standard flash chromatography on silica gel is the most common method.[7] Use a gradient elution, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate or acetone.
-
Crystallization: If your product is a solid, crystallization can be an excellent method to remove closely-eluting impurities.
-
Acid/Base Extraction: The basicity of the pyridine nitrogen can be exploited. An acid wash (e.g., with 1M HCl) can pull the product and other basic pyridine-containing compounds into the aqueous layer, separating them from non-basic impurities like homocoupled byproducts. The product can then be recovered by basifying the aqueous layer and re-extracting.
Section 3: Key Experimental Protocol Example
This section provides a validated starting point for a Suzuki-Miyaura coupling, incorporating best practices to avoid the side reactions discussed above.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.045 eq)[7]
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a reaction vessel, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene and degassed water (e.g., 10:1 ratio, v/v).
-
Sparge the resulting slurry with Nitrogen or Argon gas for 20 minutes to ensure rigorous exclusion of oxygen.[9]
-
In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst slurry to the reaction mixture via syringe.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrodechlorination of aryl chlorides in biological media at neutral pH, ambient temperature and pressure - American Chemical Society [acs.digitellinc.com]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-3-(difluoromethoxy)pyridine" stability and degradation pathways
Technical Support Center: 2-Chloro-3-(difluoromethoxy)pyridine
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (CAS 1206977-80-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this versatile building block. Our goal is to move beyond simple protocols and explain the chemical principles at play, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperature is typically between 4-8°C.[3] It is crucial to protect it from incompatible substances, including strong oxidizing agents, strong acids, and strong bases, as well as sources of heat, sparks, or open flames.[2][4]
Q2: How sensitive is this compound to atmospheric moisture and air?
A2: The compound should be handled with care to avoid prolonged exposure to moisture.[5] The 2-chloro substituent on the electron-deficient pyridine ring is susceptible to nucleophilic attack by water, which can lead to hydrolysis. While stable under recommended storage conditions, opening and handling the container should be done with care, and it should be securely resealed.[1][5][6] For highly sensitive applications or long-term storage of solutions, working under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.
Q3: What are the primary hazards I should be aware of when handling this compound?
A3: this compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Always handle this chemical in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] In case of fire, thermal decomposition can generate highly toxic and irritating gases, such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][4]
Part 2: Troubleshooting Experimental Failures - Degradation Pathways
When experiments yield unexpected results, such as low yields, new impurities, or color changes, degradation of a key starting material is a common culprit. This section explores the most likely degradation pathways and provides guides for identifying and mitigating them.
Issue 1: Hydrolytic Degradation
Q4: My reaction mixture, after an aqueous workup, shows a new major impurity peak on the HPLC/LC-MS. What is the likely identity of this impurity?
A4: The most probable cause is the hydrolysis of the carbon-chlorine bond at the 2-position of the pyridine ring. This nucleophilic aromatic substitution reaction replaces the chloro group with a hydroxyl group, forming 2-Hydroxy-3-(difluoromethoxy)pyridine . This is a well-documented reactivity pattern for α-chloro substituted pyridones and related structures.[7][8] The electron-withdrawing nature of the pyridine ring nitrogen and the difluoromethoxy group facilitates this nucleophilic attack by water.
Caption: Workflow for addressing hydrolytic degradation.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample onto a standard C18 reverse-phase column coupled to a mass spectrometer.
-
Mass Analysis:
-
Determine the theoretical mass of the starting material, this compound (C₆H₄ClF₂NO, MW ≈ 179.55).[3][9]
-
Determine the theoretical mass of the suspected hydrolysis product, 2-Hydroxy-3-(difluoromethoxy)pyridine (C₆H₅F₂NO₂, MW ≈ 161.10).
-
Search the mass spectrum of the impurity peak for an m/z value corresponding to the protonated molecule [M+H]⁺ of the hydroxy- aproduct (approx. 162.0). This represents a mass loss of approximately 18.5 Da compared to the starting material.
-
Issue 2: Photodegradation
Q5: I stored a solution of the compound in a clear vial on my lab bench. It has developed a yellow tint and the purity has dropped. What is the cause?
A5: This is a classic sign of photodegradation. Aromatic and heteroaromatic compounds, particularly those with halogen substituents, are often sensitive to ultraviolet (UV) radiation, which includes components of ambient laboratory light.[10][11] The energy from light can induce the formation of reactive intermediates, leading to a complex mixture of degradation products through pathways like dechlorination, radical reactions, or polymerization.[12] Studies on the photodegradation of 2-chloropyridine have shown that it can lead to the formation of various intermediates, including hydroxylated and ring-opened products.[12]
Caption: General pathways for photodegradation.
-
Storage of Solids: Always store the solid compound in an amber glass vial or a container that is otherwise protected from light.
-
Storage of Solutions: Prepare and store solutions in amber volumetric flasks or vials. If amber glassware is unavailable, wrap the clear container securely with aluminum foil.
-
During Reactions: If running a reaction over an extended period, especially if it is light-sensitive, consider wrapping the reaction flask in aluminum foil. This is critical for photochemical reactions where you want to control the light source precisely.
Issue 3: Thermal Degradation
Q6: My high-temperature reaction (>150°C) is resulting in a dark, tarry mixture with very low yield of the desired product. Is the starting material unstable at this temperature?
-
Thermal Analysis (Screening): If you have access to thermal analysis instrumentation, running a small sample on a Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC) can provide an accurate decomposition onset temperature. This data is invaluable for defining a maximum safe operating temperature for your reaction.
-
Reaction Temperature Optimization: Empirically determine the minimum temperature required for your reaction to proceed at an acceptable rate. Run a series of small-scale reactions at incrementally lower temperatures (e.g., 140°C, 120°C, 100°C) and monitor for conversion and byproduct formation.
-
Consider Alternative Activation: If high temperatures are required solely for activation, explore alternative methods such as microwave-assisted synthesis, which can often accelerate reactions at lower bulk temperatures, or the use of catalysts that may enable a lower activation energy pathway.
Part 3: Analytical Methods for Stability and Purity Assessment
Reliable analytical data is the foundation of trustworthy research. This section provides validated starting points for monitoring the purity of this compound.
Q7: What are the recommended starting conditions for an HPLC method to assess the purity of this compound?
A7: A reverse-phase HPLC method using a C18 column is the standard approach for a molecule of this polarity and structure. The following table provides robust starting conditions that can be optimized for your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard column choice for small molecules. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 5 minutes | A generic screening gradient to elute the main peak and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | 210 nm & 270 nm | Monitor at a low wavelength (210 nm) to detect most impurities and near the λmax for sensitivity. |
| Injection Volume | 1 µL | Adjust based on sample concentration and detector response. |
These conditions are a starting point and should be validated according to ICH guidelines or internal laboratory standards.[14]
Q8: How can I confidently identify an unknown degradation product?
A8: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the most powerful technique for this purpose.
-
LC-HRMS Analysis: Analyze your degraded sample using LC-HRMS. This will provide a highly accurate mass measurement of the impurity.
-
Formula Prediction: Use the accurate mass to predict the elemental composition (molecular formula) of the impurity. Software can generate possible formulas within a given mass error tolerance (typically < 5 ppm).
-
Plausibility Check: Cross-reference the predicted formula with chemically plausible degradation pathways (hydrolysis, oxidation, dechlorination, etc.). For example, if you suspect hydrolysis, the predicted formula should match that of 2-Hydroxy-3-(difluoromethoxy)pyridine.
-
Structural Confirmation (If Necessary): For absolute confirmation, the impurity can be isolated using preparative HPLC. The purified fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively elucidate its structure.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aobchem.com [aobchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:1206977-80-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation [pubmed.ncbi.nlm.nih.gov]
- 11. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-3-(difluoromethoxy)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-3-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, troubleshooting-focused answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
The unique electronic properties of this compound—an electron-deficient pyridine ring further influenced by the electron-withdrawing difluoromethoxy group—present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide will focus on three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1][2] However, the coupling of electron-deficient heteroaryl chlorides like this compound can be challenging, often requiring carefully optimized conditions to achieve high yields.[3]
FAQ 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and initial troubleshooting steps?
Low conversion is a common issue stemming from the reduced reactivity of the C-Cl bond and potential catalyst inhibition.
Core Issues & Causality:
-
Difficult Oxidative Addition: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition of the aryl chloride to the Pd(0) center the rate-limiting step. The electron-deficient nature of the pyridine ring does facilitate this step to some extent.[4]
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[5]
-
Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds in electron-deficient systems.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.
Step-by-Step Solutions:
-
Evaluate the Catalyst System:
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote efficient reduction to the active Pd(0) species. Consider switching to a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst for more reliable initiation.
-
Ligand Selection: This is often the most critical parameter. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[5]
-
Catalyst Loading: For a challenging substrate, consider increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.[6]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[7] Ensure the base is anhydrous and finely ground for optimal reactivity.[5]
-
Solvent Choice: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are standard.[6] Sometimes a mixture with water (e.g., dioxane/water) is necessary to solubilize the base and facilitate the reaction.[3]
-
Temperature: Elevated temperatures (typically 90-120 °C) are often necessary to overcome the activation barrier for C-Cl bond cleavage.[6]
-
-
Verify Reagent Purity:
-
Anhydrous Conditions: Water can lead to a critical side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, rendering it inactive for coupling.[5][8] Ensure all solvents and reagents are scrupulously dry.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of boroxines or other inactive species. Using fresh, high-purity boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can significantly improve results.[1][2][5][8]
-
FAQ 2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the proton-mediated cleavage of the C-B bond, a common side reaction that consumes the boronic acid.[5][8]
Causality: This side reaction is often promoted by the presence of water, especially under basic conditions.[5][9] Electron-deficient heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[10]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or MIDA boronate ester. These are generally more stable to hydrolysis and release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[9][11]
-
Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. If an aqueous base is required, ensure it is thoroughly degassed to remove oxygen, which can also promote side reactions.[5]
-
Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While a base is necessary, some combinations can accelerate protodeboronation.
| Boron Reagent | Stability | Key Advantage |
| Boronic Acid (RB(OH)₂) | Moderate | Commercially available |
| Pinacol Boronate Ester (RBpin) | High | More stable to purification and storage |
| MIDA Boronate Ester | Very High | Allows for slow release, minimizing side reactions |
| Potassium Organotrifluoroborate (RBF₃K) | High | Stable solids, release boronic acid in situ |
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%), and finely powdered anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13][14] The coupling of unactivated aryl chlorides like this compound requires highly active catalyst systems.[15][16]
FAQ 3: My Buchwald-Hartwig amination is sluggish or fails completely. How can I improve the reaction?
The primary hurdle is the difficult oxidative addition of the C-Cl bond to the palladium center.[15]
Causality:
-
High C-Cl Bond Strength: Aryl chlorides are significantly less reactive than bromides or iodides.[15]
-
Catalyst Deactivation: The amine substrate or pyridine product can coordinate to the palladium, inhibiting catalysis. Additionally, strong bases can cause catalyst decomposition.[17][18]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine without causing significant substrate or catalyst degradation.[15][17]
Troubleshooting Workflow:
Caption: Diagnostic workflow for failed Buchwald-Hartwig amination.
Step-by-Step Solutions:
-
Select an Advanced Catalyst System:
-
Palladium Pre-catalyst: Use a modern palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts). These are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which is crucial for activating C-Cl bonds.[15]
-
Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands are essential. For challenging chloropyridines, ligands such as RuPhos, BrettPhos, or DavePhos are excellent choices.[15]
-
-
Optimize the Base and Reaction Conditions:
-
Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[15] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely require a more active catalyst and higher temperatures.[15][17]
-
Solvent: Dry, degassed toluene or 1,4-dioxane are preferred solvents.[15]
-
Temperature: These reactions typically require heating between 80-110 °C to drive the oxidative addition.[15][16]
-
FAQ 4: I'm seeing hydrodehalogenation (replacement of -Cl with -H) as a major side product. What causes this and how can it be minimized?
Hydrodehalogenation occurs when the aryl halide is reduced instead of undergoing amination.[15]
Causality: This side reaction can become competitive if the desired reductive elimination step is slow. It is often caused by β-hydride elimination from the amine coupling partner or reactions with trace amounts of water.[15]
Mitigation Strategies:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may be necessary.
-
Base Purity: Use high-purity, anhydrous NaOtBu. Contamination with sodium hydroxide or moisture can promote this pathway.[15]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize the presence of proton sources.[15]
| Parameter | Recommendation for Chloropyridine Amination | Rationale |
| Pd Source | G3/G4 Palladacycle Pre-catalysts | Efficient generation of active Pd(0) species.[15] |
| Ligand | RuPhos, BrettPhos, DavePhos | Bulky, electron-rich ligands that facilitate C-Cl oxidative addition.[15] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required for amine deprotonation.[15] |
| Solvent | Toluene, 1,4-Dioxane (Anhydrous, Degassed) | Aprotic solvents that are stable at high temperatures.[15] |
| Temperature | 80-110 °C | Required to overcome the energy barrier of C-Cl bond activation.[15][16] |
Section 3: Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19]
FAQ 5: My Sonogashira reaction is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling) product. How can I improve selectivity?
Alkyne homocoupling is the most common and problematic side reaction in Sonogashira couplings.[19][20][21]
Causality:
-
Oxygen Presence: The copper(I) co-catalyst, which is essential for the traditional Sonogashira mechanism, promotes the oxidative homocoupling of the terminal alkyne in the presence of oxygen.[19][20][21][22]
-
Catalyst Concentration: High concentrations of the catalyst can also favor the homocoupling pathway.[20][22]
Troubleshooting Workflow:
Caption: Strategy to minimize homocoupling in Sonogashira reactions.
Step-by-Step Solutions:
-
Strictly Exclude Oxygen: This is the most critical step.
-
Degassing: Thoroughly degas all solvents and the amine base using multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Modify the Reaction Conditions:
-
Copper-Free Sonogashira: To completely avoid copper-mediated homocoupling, switch to a copper-free protocol. These methods often rely on more sophisticated palladium/ligand systems but eliminate the primary cause of the side reaction.[19]
-
Amine Base/Solvent: Using an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) as both the base and the solvent can be effective. The amine plays a crucial role in the catalytic cycle.[19]
-
Temperature Control: While some reactions require heat, running the reaction at the lowest possible temperature that still affords a reasonable rate can help suppress side reactions. Many Sonogashira couplings can proceed at room temperature.[19][21]
-
Recommended Protocol: Sonogashira Coupling
This protocol provides a starting point for coupling this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., THF or toluene) and degassed amine base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify as needed.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. name-reaction.com [name-reaction.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-3-(difluoromethoxy)pyridine
Welcome to the technical support center for 2-Chloro-3-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. High purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Introduction: The Criticality of Purity
This compound is a valuable building block in medicinal and agricultural chemistry. The difluoromethoxy group (-OCF2H) is often incorporated into molecules to enhance metabolic stability and fine-tune physicochemical properties.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide will equip you with the knowledge to identify and remove common impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical synthetic routes for halogenated pyridines, you can anticipate several classes of impurities:
-
Positional Isomers: The most common isomeric impurity is likely 2-chloro-5-(difluoromethoxy)pyridine . During the chlorination of a 3-substituted pyridine, the chlorine can be directed to either the 2- or 5-position. The ratio of these isomers can depend on the specific reaction conditions.
-
Over-chlorinated Byproducts: Depending on the potency of the chlorinating agent and reaction time, you might find di-chlorinated species such as 2,5-dichloro-3-(difluoromethoxy)pyridine .
-
Unreacted Starting Materials: Residual starting materials like 3-(difluoromethoxy)pyridine or its precursors may be present.
-
Hydrolysis Products: While the difluoromethoxy group is more stable than a methoxy group, harsh acidic or basic conditions during workup can lead to the formation of 2-chloro-3-hydroxypyridine .[1]
-
Reagent-derived Impurities: Remnants of reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and their byproducts can also contaminate the product.[2]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A combination of analytical techniques is often necessary for unambiguous impurity identification:
-
LC-MS/MS: This is a powerful tool for separating impurities and identifying them by their mass-to-charge ratio.[3] It is particularly useful for detecting trace-level impurities.
-
GC-MS: This technique is excellent for identifying volatile impurities and isomers. The fragmentation patterns can help in distinguishing between positional isomers.[4]
-
High-Resolution NMR (¹H, ¹³C, ¹⁹F):
-
¹H NMR: Look for different aromatic splitting patterns that deviate from your target molecule.
-
¹⁹F NMR: This is crucial for identifying species with different fluorine environments. The difluoromethoxy group should appear as a characteristic triplet (due to coupling with the proton). Isomeric impurities will have distinct chemical shifts.
-
Q3: What is the best general approach for purifying crude this compound?
A3: A multi-step approach is often the most effective:
-
Aqueous Workup: A thorough aqueous wash of the crude reaction mixture can remove many inorganic impurities and water-soluble starting materials. A mild basic wash (e.g., with sodium bicarbonate solution) can neutralize excess acid, followed by a water wash and a brine wash to aid phase separation.
-
Distillation: If your impurities have significantly different boiling points from the desired product, fractional distillation under reduced pressure can be a highly effective purification method. This is a common industrial practice for purifying similar compounds like 2-chloro-3-trifluoromethylpyridine.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. This method is excellent for removing isomers and other impurities with different solubility profiles.
-
Chromatography: For challenging separations or for obtaining very high purity material on a smaller scale, column chromatography is the method of choice.
Troubleshooting Guides
Problem 1: My final product has a persistent colored impurity.
-
Potential Cause: Colored impurities often arise from degradation products or high molecular weight byproducts formed during the synthesis.
-
Troubleshooting Workflow:
-
Detailed Protocol: Activated Charcoal Treatment
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Wash the Celite® pad with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Proceed with further purification if necessary (e.g., recrystallization).
-
Problem 2: I am struggling to separate the 2,3- and 2,5-isomers.
-
Potential Cause: Positional isomers often have very similar physical properties, making them difficult to separate by simple distillation or recrystallization.
-
Troubleshooting Strategies:
| Purification Method | Rationale & Key Considerations |
| Fractional Vacuum Distillation | This method relies on differences in boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is required. |
| Recrystallization | Success depends on finding a solvent system where the solubility of the two isomers is significantly different at different temperatures. A systematic solvent screen is recommended. |
| Preparative HPLC | This is often the most effective method for separating challenging isomers on a laboratory scale. A reverse-phase C18 column is a good starting point. [3][6] |
-
Experimental Protocol: Preparative HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. The addition of a small amount of formic acid can improve peak shape.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
Procedure: a. Dissolve the isomeric mixture in a minimal amount of the mobile phase. b. Inject the sample onto the column. c. Collect the fractions corresponding to each isomer. d. Combine the fractions for each pure isomer and remove the solvent.
-
Problem 3: My product appears to be degrading during purification.
-
Potential Cause: The compound may be sensitive to heat, acid, or base. The difluoromethoxy group, while relatively stable, can be susceptible to hydrolysis under extreme conditions.
-
Troubleshooting Decision Tree:
Caption: Decision tree for addressing product degradation.
-
Key Considerations:
-
Temperature: When performing distillations, use the lowest possible temperature by applying a high vacuum.
-
pH Control: Ensure that the crude product is neutralized after any acidic or basic workup steps before attempting purification.
-
Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Analytical Methods for Purity Assessment
A robust analytical method is essential to confirm the purity of your final product.
| Technique | Column/Parameters | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 (e.g., Hypersil BDS, 5µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV at 254 nm |
| GC-MS | Capillary column (e.g., DB-5MS) | Helium | Mass Spectrometry (Scan mode) |
-
Note on GC-MS: For certain compounds, derivatization may be necessary to improve volatility and thermal stability. [7]Always use anhydrous solvents, like pyridine, for derivatization reactions to prevent hydrolysis of the reagents and derivatized products. [8]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 8. reddit.com [reddit.com]
"2-Chloro-3-(difluoromethoxy)pyridine" reaction scale-up challenges
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-3-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the bench to larger-scale production. We will delve into specific troubleshooting scenarios and frequently asked questions, providing insights grounded in chemical principles and practical experience.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, hands-on problems that can arise during the synthesis and purification of this compound.
Q1: My reaction is resulting in low yields and significant amounts of the N-difluoromethylated isomer. How can I improve the selectivity for O-alkylation?
Potential Causes:
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the ratio of O- vs. N-alkylation on the pyridone precursor. The presence of certain substituents on the pyridine ring can also increase the formation of N-difluoromethylation products[1].
-
Base Strength & Solubility: A base that is too strong or too soluble may deprotonate the pyridone completely, leading to a higher concentration of the ambident nucleophile, which can favor N-alkylation under certain conditions.
-
Reagent Addition: The method and rate of introducing the difluoromethylating agent (e.g., chlorodifluoromethane, Freon-22) can impact local concentrations and temperature, affecting selectivity[1].
Recommended Solutions:
-
Optimize the Base and Solvent System:
-
Utilize a heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or THF. This can favor O-alkylation by modulating the reactivity of the pyridone anion.
-
Avoid overly strong bases like sodium hydride (NaH) on a large scale unless you have precise temperature and addition control, as they can increase side reactions[2].
-
-
Control Reaction Temperature:
-
Maintain a consistent reaction temperature, typically in the range of 60–100°C, and monitor it closely[2]. Temperature fluctuations can alter the selectivity profile. For larger scales, ensure the reactor has adequate heat transfer capabilities.
-
-
Controlled Reagent Delivery:
-
If using a gaseous reagent like chlorodifluoromethane, introduce it sub-surface with good agitation to ensure efficient mass transfer and avoid localized concentration gradients. A mass flow controller is highly recommended for scale-up.
-
-
Reaction Monitoring:
-
Track the reaction progress using TLC, HPLC, or ¹⁹F NMR to determine the optimal reaction time and prevent the formation of degradation products[1].
-
Q2: I'm observing an uncontrolled exotherm during the reaction or quench, posing a significant safety risk. What's happening and how can I prevent it?
Potential Causes:
-
Reaction Energetics: Many halogenation and alkylation reactions are highly exothermic. Without proper thermal management, the reaction rate can accelerate, leading to a runaway reaction[3].
-
Accumulation of Reagents: Slow initial reaction due to low temperature or poor mixing can lead to an accumulation of unreacted reagents. A subsequent small increase in temperature can then trigger a rapid, uncontrolled release of energy.
-
Improper Quenching: Adding a quenching agent (like water or an aqueous solution) too quickly to a large volume of reactive chemicals can cause a violent, exothermic release of energy and gas[3].
Recommended Solutions:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the potential for thermal runaway.
-
Controlled Addition (Dosing): Add the most reactive reagent dropwise or in portions to the reaction mixture at the optimal temperature. This ensures that the heat generated can be effectively removed by the reactor's cooling system.
-
"Reverse" Quench for Scale-Up: Instead of adding the quenching solution to the reaction mixture, perform a "reverse" quench by slowly adding the reaction mixture to a well-stirred, cooled quenching vessel[3]. This maintains the quenching agent in excess and helps control the rate of heat evolution.
-
Ensure Adequate Cooling Capacity: Verify that the cooling capacity of the reactor is sufficient to handle the total heat flow of the reaction. For highly exothermic processes, consider using a semi-batch or continuous flow reactor to minimize the volume of reacting material at any given time[2].
Q3: My product purity is low after initial isolation, and I'm struggling with purification on a larger scale. What are the best strategies?
Potential Causes:
-
Incomplete Reaction: The presence of unreacted starting material is a common impurity.
-
Side Product Formation: As discussed in Q1, isomers or other by-products can contaminate the desired product[1].
-
Trapped Inorganic Salts: Salts from the base or work-up can precipitate with the product, reducing its purity[3].
-
Chromatography Limitations: While effective at the bench, column chromatography is often costly, slow, and generates significant solvent waste at an industrial scale[4].
Recommended Solutions:
-
Optimize Work-up Procedure:
-
After quenching, adjust the pH to ensure all acidic or basic by-products are neutralized, which can aid in their removal during aqueous extraction.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to efficiently separate the product from inorganic salts.
-
-
Crystallization:
-
Crystallization is one of the most effective and scalable purification methods[4][5].
-
Protocol for Crystallization:
-
Dissolve the crude product in a suitable solvent or solvent mixture at an elevated temperature (e.g., 40-60°C)[5].
-
Slowly cool the solution to 5-25°C to induce crystallization[5]. Seeding with a small crystal of pure product can be beneficial.
-
Allow the mixture to stir at the lower temperature for a sufficient time (e.g., 1-2 hours) to maximize crystal growth and yield[5].
-
Isolate the crystals by filtration and wash with a small amount of cold solvent to remove residual impurities.
-
-
-
Vacuum Distillation:
-
For liquid products, vacuum distillation can be a highly effective purification method. The boiling point of a related compound, 2-chloro-3-(trifluoromethoxy)pyridine, is reported as 57-59°C at 19 mbar, suggesting this is a viable technique[6].
-
| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Crystallization | High purity, cost-effective, well-established technology. | Yield loss in mother liquor, requires solvent screening. |
| Vacuum Distillation | Excellent for removing non-volatile impurities, can be run continuously. | Requires thermally stable compounds, specialized equipment. |
| Chromatography | High resolution for difficult separations. | High cost (resin, solvents), generates waste, can be a bottleneck[4]. |
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes for this compound at an industrial scale? A: The most common approach involves the difluoromethylation of a 2-chloro-3-hydroxypyridine (or its pyridone tautomer) precursor. This is typically achieved using a difluoromethylating agent like chlorodifluoromethane (Freon-22) in the presence of a base[1]. Alternative routes might involve the fluorination of a trichloromethoxy precursor using reagents like antimony trifluoride (SbF₃), though this involves harsher conditions and more toxic reagents[6]. The choice of route often depends on raw material cost, process safety, and desired purity.
Q: What are the most critical safety considerations when scaling up this reaction? A:
-
Handling of Reagents: Many reagents used in pyridine synthesis can be hazardous. For example, chlorinating agents can be corrosive and toxic, while solvents like DMF have specific health risks. Always consult the Safety Data Sheet (SDS) for every chemical[7][8][9].
-
Pressure Management: Using gaseous reagents like chlorodifluoromethane requires a pressure-rated reactor and careful monitoring to prevent over-pressurization.
-
Thermal Hazards: As detailed in the troubleshooting guide, the potential for exothermic reactions is a major concern. A thorough understanding of the reaction's thermal profile is essential before attempting a large-scale run[3].
-
Personal Protective Equipment (PPE): Ensure all personnel wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and flame-resistant lab coats. For operations with volatile or dusty materials, respiratory protection is necessary[7][10][11].
-
Ventilation: All operations should be conducted in a well-ventilated area or within a chemical fume hood to minimize exposure to harmful vapors or gases[8][10].
Q: How can I effectively monitor the reaction progress at scale? A: While TLC is useful for quick checks, it is not ideal for quantitative analysis in a production setting. At scale, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. They provide quantitative data on the consumption of starting materials and the formation of the product and by-products. For some reactions, in-situ monitoring with techniques like Raman or FTIR spectroscopy can provide real-time data without the need for sampling.
Visualized Workflows and Processes
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for synthesis and purification.
Troubleshooting Decision Tree: Low Product Purity
This diagram provides a logical path for diagnosing and solving issues related to low product purity after initial isolation.
Caption: A decision tree for troubleshooting low product purity.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 5. EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. aobchem.com [aobchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. echemi.com [echemi.com]
Characterization of unexpected products in "2-Chloro-3-(difluoromethoxy)pyridine" reactions
Technical Support Center: 2-Chloro-3-(difluoromethoxy)pyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique electronic properties imparted by the chloro, pyridine nitrogen, and difluoromethoxy substituents can lead to unexpected reaction pathways. This guide provides in-depth, experience-based answers to common issues, focusing on the characterization and mitigation of unexpected products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish and I'm observing significant hydrodechlorination, resulting in 3-(difluoromethoxy)pyridine. What is the cause and how can I suppress this side product?
Answer: This is a classic issue when working with electron-deficient 2-chloropyridines. The hydrodechlorination side product arises from competing pathways that intercept the catalytic cycle.
Causality:
-
Catalyst Deactivation & Competing Reductive Elimination: The electron-withdrawing nature of the pyridine ring and the 3-(difluoromethoxy) group makes the C-Cl bond electron-poor. While this facilitates oxidative addition to the Pd(0) or Ni(0) catalyst, the resulting organometallic intermediate can be susceptible to protonolysis (reaction with trace water or other protic sources) before the desired cross-coupling can occur. This leads to the formation of the hydrodechlorinated product.
-
β-Hydride Elimination: If your coupling partner contains β-hydrogens, β-hydride elimination from the organometallic intermediate can form a hydride species on the metal center, which can then reductively eliminate with the pyridine to cause hydrodechlorination.
-
Base and Solvent Effects: Certain bases or solvent impurities (e.g., water in DMF) can act as proton sources, exacerbating the issue.[1] In some nickel-catalyzed systems, halogen exchange with bromide-based alkyl coupling partners can also lead to less reactive intermediates and favor side reactions.[2]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all solvents are freshly dried and degassed. Use oven-dried glassware assembled under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: Switch to a non-protic, sterically hindered base. Bases like Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, consider using a strong, non-nucleophilic base like LHMDS or NaOtBu, but ensure stoichiometry is precise to avoid other side reactions.
-
Ligand and Catalyst Choice: The choice of ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step, outcompeting the hydrodechlorination pathway. For nickel-catalyzed couplings, bidentate imine or pyridine-based ligands can be effective.[2][3]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Question 2: After an aqueous workup or a reaction run under basic conditions, I've isolated a polar byproduct identified as 2-Chloro-3-hydroxypyridine. Is the difluoromethoxy group unstable?
Answer: Yes, the difluoromethoxy (-OCF₂H) group can be labile, particularly under basic or, to a lesser extent, strongly acidic conditions. Its hydrolysis to a hydroxyl group is a known, though often unexpected, transformation.
Causality: The C-F bonds in the difluoromethyl group are strong, but the overall moiety is susceptible to hydrolysis. The mechanism often involves the deprotonation of the acidic proton on the difluoromethyl group by a base, followed by elimination of fluoride to generate a fluorocarbene, which is then trapped by water. Alternatively, direct nucleophilic attack on the carbon atom can occur, though this is less common. Studies on analogous structures have shown that the -OCF₂H group is significantly more sensitive to hydrolysis than a standard methoxy group.[4] The neighboring group participation can sometimes accelerate this process.[5]
Troubleshooting & Characterization:
-
Reaction Conditions: Avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. If a basic reaction is necessary, use a weaker inorganic base (e.g., K₂CO₃) and monitor the reaction closely for the appearance of the hydroxy byproduct.
-
Workup Procedure: During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer at pH 7) instead of pure water or strong acids/bases for quenching and extraction.
-
Characterization: The identity of 2-Chloro-3-hydroxypyridine can be confirmed by:
-
Mass Spectrometry: A molecular ion corresponding to C₅H₄ClNO.
-
¹H NMR: Disappearance of the characteristic triplet for the -OCF₂H proton (typically around 6.5-7.5 ppm with J ≈ 72-75 Hz). Appearance of a broad singlet for the -OH proton.
-
¹⁹F NMR: Complete disappearance of the doublet signal for the -OCF₂ H group.
-
IR Spectroscopy: Appearance of a broad O-H stretching band around 3200-3400 cm⁻¹.
-
| Compound | Formula | Mass Change | Key ¹H NMR Signal Change | Key ¹⁹F NMR Signal Change |
| Starting Material | C₆H₄ClF₂NO | 0 | Triplet, J ≈ 72-75 Hz | Doublet |
| Hydrolysis Product | C₅H₄ClNO | -31.00 | Triplet disappears, broad OH appears | Signal disappears |
Question 3: My reaction mixture produced a new, major product with a mass increase of +16 amu. What is this unexpected product?
Answer: An increase of 16 atomic mass units is the hallmark of oxidation. In this case, the most probable unexpected product is This compound N-oxide .
Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation.[6] This can occur under several conditions, sometimes unintentionally:
-
Peroxide Contaminants: Using old, unpurified ethers like THF or Dioxane, which can form peroxides upon storage.
-
Oxidizing Reagents: If the reaction involves reagents that can act as oxidants (e.g., certain metal catalysts in higher oxidation states, or peroxy acids).
-
Air Oxidation: Under harsh conditions (high temperature, prolonged reaction times with certain catalysts), oxidation by atmospheric oxygen can occur.
Pyridine N-oxides are stable, highly polar compounds and are often used as synthetic intermediates themselves.[7][8] Their formation activates the pyridine ring for different types of substitutions compared to the parent pyridine.[6]
Characterization Protocol:
-
Mass Spectrometry: Confirm the [M+16]⁺ ion.
-
NMR Spectroscopy:
-
¹H NMR: N-oxidation causes a significant downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-O bond.
-
¹³C NMR: Similar downfield shifts are observed for the ring carbons adjacent to the nitrogen.
-
-
Chromatography: The N-oxide will be significantly more polar than the starting material. It will have a much lower Rf value on silica gel TLC plates.
-
Confirmation: Compare the spectral data with known pyridine N-oxide complexes or derivatives if available in the literature.[9][10]
Systematic Troubleshooting Workflow for Unknown Products
When an unexpected product is observed, a systematic approach is crucial for its identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-(difluoromethoxy)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and biological properties of molecules.[1][2] Among the vast array of fluorinated moieties, the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups have emerged as privileged substituents, capable of enhancing metabolic stability, modulating lipophilicity, and altering electronic profiles to improve target engagement.[3][4]
This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, heterocyclic building blocks: 2-Chloro-3-(difluoromethoxy)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine . As versatile intermediates, their utility in the synthesis of complex molecular architectures is paramount.[5][6] Understanding the nuanced differences in their reactivity, dictated by the electronic and steric nature of the 3-position substituent, is critical for researchers, scientists, and drug development professionals in designing efficient and predictable synthetic routes. We will explore their performance in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Physicochemical Properties: The Electronic and Steric Divide
The reactivity of the chloro-substituent at the 2-position of the pyridine ring is profoundly influenced by the electronic nature of the group at the 3-position. Both the difluoromethoxy (-OCF2H) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing, a property that governs their impact on the molecule's reactivity profile.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms, acting primarily through a strong negative inductive effect (-I).[7] This effect significantly lowers the electron density of the pyridine ring.
The difluoromethoxy group (-OCF2H) is also strongly electron-withdrawing. However, its electronic character is more complex. While the fluorine atoms exert a powerful -I effect, the oxygen atom possesses lone pairs that can participate in a positive mesomeric effect (+M) or π-donation.[8][9] This π-donating capacity is, however, significantly attenuated compared to a simple methoxy group and is generally outweighed by the strong inductive withdrawal, rendering the -OCF2H group net electron-withdrawing.[8]
The key distinction lies in the magnitude of this electron withdrawal. The -CF3 group is generally considered a stronger electron-withdrawing substituent than the -OCF2H group. This difference is fundamental to their divergent reactivity in nucleophilic substitution reactions.
| Property | -OCF2H Group | -CF3 Group | Reference(s) |
| Primary Electronic Effect | Strong Inductive Withdrawal (-I), Weak Mesomeric Donation (+M) | Strong Inductive Withdrawal (-I) | [7][8] |
| Lipophilicity (Hansch π) | High (π ≈ +1.04 for -OCF3) | High (π = +0.88) | [1][7] |
| Metabolic Stability | High; blocks O-demethylation | High; C-F bonds are highly stable | [4] |
Note: The Hansch π value for -OCF3 is used as a close proxy for -OCF2H, as both are highly lipophilic.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing 2-chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis:
Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the anionic Meisenheimer complex, thereby accelerating the reaction.[10][11] Given that the -CF3 group exerts a more potent electron-withdrawing effect than the -OCF2H group, we can confidently predict the following reactivity order:
2-chloro-3-(trifluoromethyl)pyridine > this compound
The stronger deactivation of the pyridine ring by the trifluoromethyl group leads to a more stabilized Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic attack and resulting in a faster substitution rate.[12] This makes 2-chloro-3-(trifluoromethyl)pyridine the more reactive substrate in SNAr reactions with various nucleophiles such as amines, alkoxides, and thiols.[13]
Experimental Protocol: SNAr with Morpholine
This protocol describes a typical procedure for the amination of a 2-chloropyridine derivative via SNAr.
Figure 2: Experimental Workflow for a Typical SNAr Amination Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask, add the 2-chloropyridine derivative (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 eq.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous DMSO (5 mL), followed by morpholine (1.5 mmol, 1.5 eq.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-morpholinopyridine product.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively. The reactivity of aryl chlorides in these transformations is primarily dependent on the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-chlorine bond.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[14] Electron-deficient aryl halides, like 2-chloropyridines, are generally good substrates as the electron-poor nature of the ring facilitates the oxidative addition of Pd(0) to the C-Cl bond.[15]
Figure 3: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Comparative Reactivity Analysis: Both substrates are expected to be competent partners in Suzuki-Miyaura couplings. The higher electron deficiency of the pyridine ring in 2-chloro-3-(trifluoromethyl)pyridine may lead to a slightly faster rate of oxidative addition compared to its difluoromethoxy counterpart. However, this difference is often less pronounced than in SNAr, as modern palladium catalysts and ligands are highly efficient for coupling electron-deficient heteroaryl chlorides.[16][17] In practice, both compounds can likely be coupled effectively under similar optimized conditions, with reaction outcomes being highly dependent on the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a glovebox or under a stream of nitrogen, add the 2-chloropyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs2CO3, 2.0 mmol, 2.0 eq.) to an oven-dried Schlenk tube.[14]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to obtain the 2-phenylpyridine product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction.[18] Similar to the Suzuki coupling, the key step is the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[19]
Figure 4: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Comparative Reactivity Analysis: The principles governing reactivity in the Buchwald-Hartwig amination mirror those of the Suzuki coupling. The enhanced electrophilicity of the C-Cl bond in 2-chloro-3-(trifluoromethyl)pyridine should facilitate the initial oxidative addition. Therefore, it may exhibit slightly higher reactivity or allow for successful coupling under milder conditions compared to This compound .[20] However, with the appropriate choice of modern, sterically hindered phosphine ligands (e.g., RuPhos, XPhos) and a strong base, both substrates are expected to be viable for a wide range of amine coupling partners.[21]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Solvent and Reagent Addition: Seal the tube, evacuate, and backfill with nitrogen. Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 eq.).
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired N-phenyl-2-aminopyridine derivative.
Conclusion and Outlook
Both This compound and 2-chloro-3-(trifluoromethyl)pyridine are valuable, activated building blocks for the synthesis of complex pyridine derivatives. The primary differentiator in their reactivity lies in the electronic influence of the 3-position substituent.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-chloro-3-(trifluoromethyl)pyridine is the more reactive substrate due to the superior ability of the -CF3 group to stabilize the anionic Meisenheimer intermediate. This should be the substrate of choice when faster reaction kinetics or reactions with weaker nucleophiles are desired.
-
For Palladium-Catalyzed Cross-Coupling: Both compounds are excellent substrates. While 2-chloro-3-(trifluoromethyl)pyridine may exhibit marginally higher reactivity in the oxidative addition step, modern catalytic systems are robust enough to effectively couple both substrates. The choice between them may therefore be dictated by other factors, such as the desired downstream physicochemical properties (e.g., lipophilicity, hydrogen bonding potential from the -OCF2H group) of the final target molecule.[3][22]
This guide provides a framework for understanding and predicting the reactivity of these important intermediates. By appreciating the subtle yet significant electronic differences between the difluoromethoxy and trifluoromethyl groups, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparative analysis of difluoromethoxy and trifluoromethoxy pyridines in drug design
Introduction: The Strategic Value of Fluorinated Alkoxy Groups on the Pyridine Scaffold
In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, offers a versatile platform for such modifications.[1] Among the most powerful tools in the medicinal chemist's arsenal is the incorporation of fluorine, which can profoundly alter a molecule's physicochemical and metabolic profile.[2] This guide focuses on a critical comparative analysis of two increasingly important fluorinated substituents: the difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) groups, when appended to a pyridine ring.[3]
While both moieties are leveraged to enhance metabolic stability and modulate key drug-like properties, their effects are distinct and offer nuanced advantages depending on the therapeutic objective.[4][5] The -OCF3 group is a potent, metabolically robust electron-withdrawing group, whereas the -OCF2H group is often considered a metabolically stable bioisostere of the methoxy group, uniquely capable of acting as a hydrogen bond donor.[4][6] This guide provides an in-depth analysis of their comparative physicochemical properties, metabolic fates, and synthetic accessibility, supported by experimental data and detailed protocols to empower researchers in making informed decisions during lead optimization.
Section 1: The Physicochemical Dichotomy: OCF₂H vs. OCF₃
The choice between a difluoromethoxy and a trifluoromethoxy group hinges on their differential impact on a molecule's lipophilicity, electronic character, and conformation. These properties directly influence solubility, membrane permeability, protein binding, and metabolic clearance.[7]
Lipophilicity (LogP/LogD): The trifluoromethoxy group is significantly more lipophilic than the difluoromethoxy group. This is quantified by the Hansch-Leo parameter (π), which measures a substituent's contribution to lipophilicity. The higher lipophilicity of the -OCF3 group can enhance membrane permeability and binding affinity for hydrophobic pockets but may also increase the risk of non-specific binding and metabolic turnover if not carefully balanced.[5]
Electronic Effects (pKa): Both groups are electron-withdrawing due to the high electronegativity of fluorine. However, the -OCF3 group exerts a stronger electron-withdrawing effect.[3] When placed on a pyridine ring, this significantly reduces the basicity (pKa) of the pyridine nitrogen.[8] Modulating pKa is critical for controlling the ionization state of a drug at physiological pH, which affects its absorption, distribution, and potential for off-target effects like hERG channel binding.[8] The -OCF2H group offers a more moderate reduction in pKa, providing a valuable alternative when a less drastic electronic perturbation is desired.
Hydrogen Bonding and Conformation: A key differentiator is the acidic proton on the -OCF2H group, which allows it to act as a "lipophilic hydrogen bond donor".[6] This unique capability can introduce new, favorable interactions within a target's active site, potentially replacing interactions from moieties like hydroxyls or thiols.[6] Conformationally, the -OCF3 group typically lies orthogonal to an attached aromatic ring due to steric and electronic effects, which can be used to influence the overall shape of the molecule.[3]
| Property | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | Causality and Implication in Drug Design |
| Lipophilicity (Hansch π) | +0.45 (Calculated) | +1.04[9] | -OCF₃ is significantly more lipophilic, which can improve membrane permeability but may also increase metabolic liability and off-target binding. -OCF₂H offers a more moderate increase in lipophilicity. |
| Electronic Effect | Moderately Electron-Withdrawing | Strongly Electron-Withdrawing[4] | -OCF₃ causes a greater reduction in the pyridine nitrogen's pKa, which can be beneficial for avoiding lysosomal trapping but may reduce potency if a basic nitrogen is required for target interaction. |
| Hydrogen Bonding | H-Bond Donor[6] | H-Bond Acceptor (weak) | The -OCF₂H group's ability to donate a hydrogen bond is a unique feature that can be exploited to gain additional binding affinity and selectivity.[6] |
| Metabolic Stability | Blocks O-demethylation[4] | Deactivates aromatic ring to oxidation[4][5] | Both groups enhance stability. -OCF₂H is a direct, stable replacement for a labile methoxy group. -OCF₃ provides broader metabolic protection to the ring itself. |
Section 2: Navigating the Synthetic Landscape
The practical application of these moieties is dependent on their synthetic accessibility. While the synthesis of complex fluorinated compounds can be challenging, numerous methods have been developed for the introduction of -OCF2H and -OCF3 groups.[3] Generally, these transformations begin with an activated pyridine, such as a hydroxypyridine, which serves as a nucleophile or a precursor for subsequent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Structural Validation of 2-Chloro-3-(difluoromethoxy)pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical and agrochemical development, the precise structural integrity of novel chemical entities is not merely a procedural checkbox; it is the bedrock of safety, efficacy, and intellectual property. 2-Chloro-3-(difluoromethoxy)pyridine serves as a critical building block for a new generation of active compounds, where its unique combination of a chlorinated pyridine core and a difluoromethoxy group imparts distinct electronic and metabolic properties. This guide presents a comprehensive, field-proven strategy for the unambiguous structural validation of its derivatives. We move beyond a simple recitation of techniques, instead detailing an orthogonal, self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each step is explained with scientific causality, providing not just the "how," but the critical "why," ensuring researchers can apply these principles with confidence and scientific rigor.
The Imperative of Orthogonal Validation
The structure of a molecule dictates its function. For a class of compounds like this compound derivatives, where subtle isomeric differences can lead to drastic changes in biological activity and toxicity, assuming a structure is correct based on a single analytical technique is a significant risk. An orthogonal approach, employing multiple analytical methods based on different physical principles, is the industry standard. This strategy creates a self-validating system: the molecular formula confirmed by mass spectrometry must align perfectly with the connectivity and atomic environment mapped by NMR, while the purity established by chromatography ensures that the spectral data corresponds to a single entity.
This guide will dissect a three-pronged approach to achieve this robust validation.
Cornerstone of Elucidation: Multi-nuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation, providing direct insight into the chemical environment and connectivity of atoms. For this specific class of molecules, a combination of ¹H, ¹³C, and the often-underutilized ¹⁹F NMR is essential.
Causality Behind the Choice:
-
¹H NMR: Reveals the number, environment, and connectivity of protons on the pyridine ring. The coupling patterns (J-coupling) are critical for determining the substitution pattern.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and electronic environment. The presence of the chlorine and the electronegative difluoromethoxy group will cause predictable downfield shifts.
-
¹⁹F NMR: This is non-negotiable for this scaffold. Fluorine-19 is a 100% abundant, spin ½ nucleus, making it highly sensitive.[1] The difluoromethoxy group (-OCF₂H) gives a characteristic signal whose chemical shift and coupling to the attached proton (a doublet of triplets or triplet of doublets depending on the relative coupling constants) provides unambiguous proof of this moiety's presence.[2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-coupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ may be used.
-
(Recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals and confirm connectivity.
-
-
Data Processing & Interpretation: Process the spectra using appropriate software. Reference the chemical shifts according to IUPAC recommendations.[4] Analyze chemical shifts (δ), coupling constants (J), and integration values to assemble the molecular structure.
Anticipated NMR Data Summary
The following table outlines the expected spectral features for the parent compound, this compound. Derivatives will show additional signals corresponding to the added substituents.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.5 - 8.5 | m | - | Pyridine Ring Protons |
| 6.5 - 7.5 | t | JHF ≈ 73-75 Hz | -O-CF₂H | |
| ¹³C | 140 - 160 | s | - | Pyridine Ring Carbons (C-Cl, C-O) |
| 120 - 140 | s | - | Pyridine Ring Carbons (CH) | |
| 110 - 120 | t | JCF ≈ 260-265 Hz | -O-C F₂H | |
| ¹⁹F | -80 to -95 | d | JFH ≈ 73-75 Hz | -O-CF ₂H |
Table 1: Hypothetical but representative NMR data based on typical values for fluorinated pyridines.[2]
Absolute Confirmation: Mass Spectrometry (MS)
While NMR builds the molecular skeleton, Mass Spectrometry provides the total weight, acting as a crucial check on the proposed structure. It confirms the molecular formula by providing a high-resolution mass measurement.
Causality Behind the Choice:
-
High-Resolution MS (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can determine the mass of the molecular ion to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition.
-
Isotopic Pattern: The presence of a chlorine atom is definitively confirmed by its characteristic isotopic signature. Natural chlorine exists as a ~3:1 mixture of ³⁵Cl and ³⁷Cl.[5][6] Therefore, the molecular ion peak (M) will be accompanied by an (M+2) peak with approximately one-third the intensity, providing a clear diagnostic marker.[7][8]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Infuse the sample directly into an ESI-HRMS system operating in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring sufficient resolution to distinguish isotopic peaks.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺. Use the instrument's software to calculate the exact mass and compare it to the theoretical mass of the proposed formula. Analyze the isotopic distribution to confirm the presence and number of chlorine atoms.
Expected Mass Spectrometry Data
| Ion | Theoretical m/z [C₆H₅Cl F₂NO]⁺ | Observed m/z | Isotopic Peak (M+2) | Intensity Ratio (M:M+2) |
| [M+H]⁺ | 180.0058 | 180.0055 (example) | 182.0029 | ~3:1 |
Table 2: Expected high-resolution mass spectrometry data for this compound, highlighting the critical chlorine isotopic pattern.
Purity and Identity: High-Performance Liquid Chromatography (HPLC)
The data from NMR and MS are only meaningful if they represent a single, pure compound. HPLC is the gold standard for assessing the purity of small organic molecules and provides an additional data point for identity confirmation (retention time).[9][10]
Causality Behind the Choice:
-
Purity Assessment: An HPLC method, typically using a reversed-phase column (like a C18), can separate the target compound from starting materials, by-products, and other impurities.[11][12] Purity is typically assessed by area percent from the resulting chromatogram.
-
Identity Confirmation: Under a specific set of conditions (column, mobile phase, temperature, flow rate), a compound will have a characteristic retention time (RT), which serves as a reliable identifier for routine analysis once established.
-
Method Validation: For regulatory submissions, HPLC methods must be validated according to ICH guidelines to ensure they are accurate, precise, and robust.[13]
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 270 nm).
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion: A Self-Validating Triad
The structural validation of a this compound derivative is complete only when the data from these three orthogonal techniques converge to tell a single, consistent story. The high-purity peak in the HPLC chromatogram confirms you are analyzing a single substance. The exact mass and tell-tale chlorine isotopic pattern from HRMS validate the elemental formula. Finally, the detailed map of chemical shifts and coupling constants from multi-nuclear NMR confirms the precise arrangement and connectivity of those atoms in 3D space. This rigorous, multi-faceted approach ensures that the structure reported is not an assumption, but a validated fact, providing the trustworthy foundation required for all subsequent research and development. Adherence to data reporting standards, such as those proposed by IUPAC, further enhances the reusability and integrity of the generated data.[14][15]
References
- 1. biophysics.org [biophysics.org]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. helixchrom.com [helixchrom.com]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iupac.org [iupac.org]
- 15. chemrxiv.org [chemrxiv.org]
The Pivotal Role of 2-Chloro-3-(difluoromethoxy)pyridine in the Synthesis of Novel Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with fluorine-containing substituents, offers a powerful platform for the development of novel therapeutics. This guide provides an in-depth technical analysis of the biological activity of compounds derived from the versatile building block, 2-Chloro-3-(difluoromethoxy)pyridine . We will explore its application in the synthesis of potent and selective kinase inhibitors, comparing the resulting compounds to existing alternatives in the field. This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the potential held by this unique chemical entity.
Introduction: The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is of particular interest in medicinal chemistry. It serves as a lipophilic hydrogen bond donor and can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity to biological targets. When appended to a reactive pyridine scaffold like this compound, it provides a unique starting point for the synthesis of complex bioactive molecules. The chlorine atom at the 2-position offers a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse chemical libraries.
Case Study: Synthesis of Novel Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Recent advancements in the field have demonstrated the utility of this compound in the synthesis of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases like Alzheimer's.[2] Therefore, the development of selective CSF-1R inhibitors is a promising therapeutic strategy.
A recent patent (WO2023241608A1) discloses the synthesis of a series of novel CSF-1R inhibitors, with specific examples utilizing this compound as a key intermediate.[3]
Experimental Workflow and Rationale
The synthesis of the target CSF-1R inhibitors from this compound typically involves a multi-step sequence. A representative workflow is outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final compounds.
Caption: Generalized synthetic workflow from the starting material.
Step-by-Step Methodology (Exemplary Protocol based on Patent Literature):
-
Initial Coupling Reaction: this compound is subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. This step is crucial for introducing a key structural motif that will interact with the target kinase. The choice of catalyst, ligand, and base is optimized to ensure efficient coupling and minimize side reactions.
-
Functional Group Manipulation: The product from the first step undergoes further chemical transformations. This may involve the introduction or modification of functional groups to fine-tune the electronic and steric properties of the molecule for optimal target engagement.
-
Final Assembly: The final step typically involves the coupling of the advanced intermediate with another key building block to complete the pharmacophore of the CSF-1R inhibitor. Purification of the final compound is often achieved through chromatographic techniques to ensure high purity for biological evaluation.
Comparative Analysis of Biological Activity
The true measure of a novel compound's potential lies in its biological activity and selectivity. The CSF-1R inhibitors derived from this compound have demonstrated potent inhibition of the target kinase. To provide a clear perspective, we will compare the performance of a representative compound from this series with established CSF-1R inhibitors.
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| Exemplified Compound from WO2023241608A1 | CSF-1R | 6.6 | High selectivity over PDGFR-1β (IC₅₀ = 394.3 nM).[4] |
| Pexidartinib (Turalio®) | CSF-1R | 13 - 20 | Also inhibits c-Kit (IC₅₀ = 10-27 nM) and FLT3 (IC₅₀ = 160 nM).[1][5][6] |
| Vimseltinib (DCC-3014) | CSF-1R | 2 - 3 | Highly selective, with >500-fold selectivity over FLT3, KIT, PDGFRA, and PDGFRB.[1][7] |
| BLZ945 | CSF-1R | 1 | Over 1000-fold selective against its closest receptor tyrosine kinase homologs c-KIT and PDGFRβ.[8] |
| ARRY-382 | CSF-1R | 9 | Selective inhibitor of CSF-1R.[9] |
Data Interpretation:
The exemplified compound derived from this compound exhibits potent CSF-1R inhibition with an IC₅₀ value of 6.6 nM.[4] This potency is comparable to other well-established CSF-1R inhibitors. Notably, the compound demonstrates significant selectivity over the closely related kinase PDGFR-1β, which is a desirable attribute to minimize off-target effects. While Vimseltinib and BLZ945 show slightly higher potency, the novel scaffold derived from this compound presents a promising new chemical entity for further optimization and development.
The CSF-1R Signaling Pathway and Therapeutic Rationale
Understanding the biological context is paramount for appreciating the significance of these inhibitors. The CSF-1R signaling cascade is a critical regulator of macrophage function.
Caption: Simplified CSF-1R signaling pathway.
Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways.[7] These pathways regulate crucial cellular processes including proliferation, survival, and differentiation of macrophages. In pathological conditions such as cancer, tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, the compounds discussed herein can deplete these pro-tumoral macrophages, thereby impeding tumor progression. Similarly, in inflammatory and neurodegenerative diseases, blocking CSF-1R can modulate the activity of microglia and other macrophage populations, reducing inflammation and tissue damage.
Conclusion and Future Perspectives
The strategic use of this compound as a synthetic building block has led to the discovery of a new class of potent and selective CSF-1R inhibitors. The unique physicochemical properties conferred by the difluoromethoxy group contribute to the promising biological activity of the derived compounds. The comparative analysis demonstrates that these novel inhibitors are competitive with existing alternatives, warranting further investigation and development.
Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to further optimize potency and selectivity. Moreover, in-depth preclinical evaluation, including pharmacokinetic and in vivo efficacy studies in relevant disease models, will be crucial to translate these promising findings into tangible therapeutic benefits for patients. The versatility of the this compound scaffold suggests that its application may extend beyond CSF-1R, opening new avenues for the discovery of inhibitors for other kinase targets and bioactive molecules.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Myrobalan Therapeutics presents new CSF-1R inhibitors | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Molecules Containing 2-Chloro-3-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for enhancing the pharmacokinetic profiles of drug candidates. Among these, the 2-Chloro-3-(difluoromethoxy)pyridine scaffold has emerged as a privileged structure. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of molecules containing this scaffold against relevant alternatives, supported by experimental data and detailed protocols. As senior application scientists, our goal is to not only present data but to illuminate the underlying principles that govern metabolic fate, empowering you to make more informed decisions in your drug discovery programs.
The inherent value of the this compound moiety lies in the synergistic interplay of its components. The pyridine ring, a common heterocycle in FDA-approved drugs, can enhance metabolic stability and improve physicochemical properties.[1][2][3] The difluoromethoxy group is a powerful tool for modulating lipophilicity and is known to be more resistant to oxidative metabolism compared to a simple methoxy group, often blocking common metabolic pathways like O-demethylation.[4][5][6] The chlorine atom provides a handle for synthetic diversification while also influencing the electronic properties of the pyridine ring.
This guide will dissect the metabolic stability of this scaffold through the lens of two primary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
Comparative In Vitro Metabolic Stability Data
The following table summarizes representative in vitro metabolic stability data for a hypothetical molecule containing the this compound scaffold (Compound A) and compares it with structural analogs (Compounds B, C, and D) to highlight the impact of the difluoromethoxy and chloro substituents. The data is presented as half-life (t½) and intrinsic clearance (CLint), key parameters in assessing metabolic stability.[7][8]
| Compound | Structure | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| A | This compound derivative | 125 | 15.8 | 240 | 8.2 |
| B | 2-Chloro-3-methoxypyridine derivative | 35 | 56.4 | 65 | 30.1 |
| C | 3-(Difluoromethoxy)pyridine derivative | 98 | 20.1 | 180 | 11.0 |
| D | 2-Chloro-3-hydroxypyridine derivative | 15 | 131.2 | 25 | 78.5 |
Analysis of the Data:
The data clearly demonstrates the superior metabolic stability of Compound A , which contains the this compound scaffold.
-
Impact of the Difluoromethoxy Group: A direct comparison between Compound A and Compound B reveals a significant increase in metabolic stability with the replacement of a methoxy group with a difluoromethoxy group. The half-life in both human liver microsomes (HLM) and hepatocytes is substantially longer for Compound A, and the intrinsic clearance is markedly lower. This is consistent with the known resistance of the difluoromethoxy group to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9]
-
Impact of the Chloro Substituent: Comparing Compound A with Compound C highlights the influence of the chlorine atom. While both are relatively stable, the presence of the chloro group in Compound A appears to slightly enhance stability. This could be due to electronic effects on the pyridine ring, potentially making it less susceptible to certain metabolic transformations.
-
Comparison with a Readily Metabolized Analog: Compound D, with a hydroxyl group, serves as a control representing a more metabolically labile structure. As expected, it is rapidly cleared in both assay systems, underscoring the metabolic robustness conferred by the difluoromethoxy and chloro functionalities in Compound A.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To ensure the generation of reliable and reproducible data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided. These protocols are designed to be self-validating by including appropriate controls.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes found in the microsomal fraction of the liver.[8][10]
Rationale: Liver microsomes are a cost-effective and high-throughput model for initial screening of metabolic stability.[8] The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[11][12]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Incubation:
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
-
Reaction Quenching:
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the proteins.[4]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[7]
-
Controls for a Self-Validating System:
-
Negative Control (No NADPH): To assess non-enzymatic degradation.
-
Positive Control (Compound with known metabolic profile): To ensure the metabolic activity of the microsomes.
-
Vehicle Control: To account for any effects of the solvent.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.[14][15][16]
Rationale: Using intact hepatocytes offers a more physiologically relevant model, capturing a broader range of metabolic pathways.[14][17]
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and adjust the cell density.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension and the test compound (final concentration of 1 µM).[14]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.[17]
-
-
Reaction Quenching and Lysis:
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the disappearance of the parent compound over time.[14]
-
Controls for a Self-Validating System:
-
Incubation without Hepatocytes: To check for non-enzymatic degradation in the incubation medium.
-
Positive Controls (High and Low Clearance Compounds): To validate the metabolic capacity of the hepatocyte batch.
-
Vehicle Control: To assess any solvent effects on the cells.
Conclusion
The strategic incorporation of the this compound scaffold offers a compelling approach to enhancing the metabolic stability of drug candidates. The difluoromethoxy group serves as a robust shield against oxidative metabolism, a common liability for many therapeutic agents.[4][5] When coupled with the versatile pyridine core, this scaffold provides a powerful platform for the design of molecules with improved pharmacokinetic properties.
The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for your drug discovery endeavors. By understanding the principles of metabolic stability and employing rigorous, self-validating experimental designs, you can more effectively navigate the complexities of drug metabolism and accelerate the development of new medicines.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. enamine.net [enamine.net]
A Senior Application Scientist's Guide to Comparing the Lipophilicity of 2-Chloro-3-(difluoromethoxy)pyridine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the physicochemical properties of a molecule are not merely data points; they are critical determinants of a drug candidate's ultimate success or failure. Among these, lipophilicity stands out as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is crucial for ensuring that a drug can effectively traverse cellular membranes to reach its target, without being so lipophilic that it leads to poor solubility, high metabolic turnover, or off-target toxicity.[3][4]
This guide provides an in-depth comparison of the lipophilicity of 2-Chloro-3-(difluoromethoxy)pyridine and a series of its structural analogs. The introduction of fluorinated motifs, such as the difluoromethoxy group (-OCHF₂), is a widely used strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[5][6] Understanding how structural modifications to the pyridine core and its substituents fine-tune the lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is essential for rational drug design.[2]
We will explore the causal relationships between structural changes and their impact on LogP, present a robust experimental protocol for determining these values, and provide a framework for selecting candidates with an optimized physicochemical profile.
Structure-Lipophilicity Relationship: A Comparative Analysis
The lipophilicity of a compound is dictated by the interplay of its hydrophobic and hydrophilic components. For our parent compound, this compound, the chlorine atom and the pyridine ring contribute significantly to its lipophilic character, while the nitrogen atom and the oxygen of the methoxy group introduce polarity. The difluoromethyl group itself has a complex effect, increasing the hydrophobic surface area while also potentially influencing local dipole moments.[7][8]
Below is a comparative table of predicted LogP values for the parent compound and a series of rationally designed analogs. These values serve as a predictive guide to illustrate the impact of specific structural modifications. The predicted LogP for the parent compound, this compound, is approximately 2.2.[9]
| Compound Name | Structural Modification | Predicted LogP | Rationale for Change in Lipophilicity |
| This compound | Parent Compound | 2.20 | Baseline for comparison. |
| 2-Fluoro-3-(difluoromethoxy)pyridine | Chloro (-Cl) → Fluoro (-F) | 1.85 | Fluorine is less lipophilic than chlorine, leading to a decrease in LogP. |
| 2-Bromo-3-(difluoromethoxy)pyridine | Chloro (-Cl) → Bromo (-Br) | 2.45 | Bromine is larger and more polarizable than chlorine, generally increasing lipophilicity. |
| 2-Chloro-3-methoxypyridine | Difluoromethoxy (-OCHF₂) → Methoxy (-OCH₃) | 1.90 | Replacing fluorine atoms with hydrogen atoms significantly reduces lipophilicity.[10] |
| 2-Chloro-3-(trifluoromethoxy)pyridine | Difluoromethoxy (-OCHF₂) → Trifluoromethoxy (-OCF₃) | 2.95 | The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, drastically increasing LogP.[5] |
| 2-Chloro-3-(difluoromethyl)pyridine | -OCHF₂ group → -CHF₂ group | 2.40 | Removal of the polar ether oxygen atom increases overall lipophilicity.[11] |
| 2-Chloro-5-nitro-3-(difluoromethoxy)pyridine | Addition of 5-nitro (-NO₂) group | 2.10 | The highly polar nitro group can decrease lipophilicity, though its effect is position-dependent and can be offset by intramolecular interactions. |
| 4-Chloro-3-(difluoromethoxy)pyridine | Isomeric shift (2-Chloro → 4-Chloro) | 2.35 | Positional changes of substituents alter the molecule's overall dipole moment and surface polarity, often leading to subtle but significant changes in LogP. |
This table illustrates that even minor structural alterations can be used to strategically modulate a compound's LogP value into a more desirable range, often cited as being between 1 and 3 for optimal ADMET properties.[1]
Caption: Structure-lipophilicity trends for key analogs.
Experimental Determination of Lipophilicity (LogP)
While computational predictions are invaluable for initial screening, experimental determination of LogP is the gold standard for accurate assessment.[12] The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] The shake-flask method is direct but can be time-consuming and require significant amounts of pure compound.[12][13] The RP-HPLC method is an indirect but rapid, sensitive, and highly reproducible technique well-suited for drug discovery settings.[15][16]
The RP-HPLC method determines lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[13] A longer retention time implies greater lipophilicity.
Caption: Workflow for LogP determination via RP-HPLC.
Protocol: RP-HPLC Method for LogP Determination
This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles recommended by organizations like the OECD.[12]
1. Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and DAD/UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, reference standards with known LogP values spanning the expected range (e.g., Anisole, Toluene, Naphthalene).
-
Test Compounds: this compound and its analogs, dissolved in ACN or mobile phase at ~0.1 mg/mL.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of ACN and water. The ratio should be optimized to achieve retention times between 2 and 20 minutes for the compounds of interest (e.g., 60:40 ACN:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or the λmax of the pyridine core.
-
Injection Volume: 5 µL.
3. Experimental Procedure
-
System Preparation: Prepare the mobile phase and degas thoroughly. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time (t₀). This is a critical step for calculating the capacity factor.
-
Calibration:
-
Inject each reference standard solution in triplicate.
-
Record the retention time (tᵣ) for each standard.
-
-
Analyte Measurement:
-
Inject each pyridine analog solution in triplicate.
-
Record the retention time (tᵣ) for each analog. The precision for triplicate injections should yield LogP values within a range of ±0.1 units.[12]
-
4. Data Analysis and Calculation
-
Calculate the Capacity Factor (k): For each compound (standards and analogs), calculate the capacity factor using the formula:
-
k = (tᵣ - t₀) / t₀
-
-
Generate the Calibration Curve:
-
Calculate the logarithm of the capacity factor (log k) for each reference standard.
-
Plot the known LogP values of the standards (y-axis) against their corresponding log k values (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is required for a valid calibration.
-
-
Determine LogP of Analogs:
-
Using the log k values calculated for your pyridine analogs, interpolate their LogP values using the regression equation from the calibration curve.
-
Conclusion and Forward Outlook
The strategic modification of the this compound scaffold allows for precise control over the molecule's lipophilicity. By leveraging established structure-lipophilicity principles, medicinal chemists can rationally design analogs with an ADMET profile optimized for their intended therapeutic target. The difluoromethoxy group serves as a valuable starting point, and further substitutions on the pyridine ring provide the necessary tools to fine-tune the LogP into the desired "drug-like" space.[17]
This guide has provided a comparative framework and a robust, validated experimental protocol for this purpose. The integration of predictive modeling with precise experimental measurement, as detailed here, is a cornerstone of an efficient and successful drug discovery pipeline, ultimately reducing attrition and increasing the probability of identifying high-quality clinical candidates.[2][3]
References
- 1. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PubChemLite - 2-chloro-3-(difluoromethyl)pyridine (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-(difluoromethoxy)pyridine Derivatives: A Proposed X-ray Crystallographic Workflow vs. Spectroscopic and Computational Methods
Introduction: The Significance of Fluorinated Pyridines and the Analytical Gap
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with its derivatives forming the basis of numerous commercial products. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The target molecule, "2-Chloro-3-(difluoromethoxy)pyridine," represents a promising but under-characterized building block.
A comprehensive literature search reveals a notable absence of single-crystal X-ray diffraction data for this compound or its direct derivatives. This analytical gap leaves a critical void in our understanding of its three-dimensional structure and intermolecular interactions, which are paramount for rational drug design and materials science. This guide provides a robust, proposed workflow for the X-ray crystallographic analysis of this compound class and objectively compares this definitive technique against alternative and complementary analytical methods.
Part 1: The Definitive Method - A Proposed Workflow for Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid state. The resulting structural model provides unambiguous data on bond lengths, bond angles, conformational preferences, and the nature of intermolecular interactions. Given the lack of existing data, the following protocol outlines a comprehensive approach to achieving the first crystal structure of a this compound derivative.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification:
-
Synthesis: The target compound can be synthesized via established methods for pyridine functionalization. A potential route involves the nucleophilic aromatic substitution of a suitable precursor or the construction of the pyridine ring from a difluoromethoxy-containing fragment.
-
Purification: Purity is paramount for successful crystallization. The crude product should be purified to >99% by column chromatography, followed by recrystallization or sublimation to remove any trace impurities that could inhibit crystal growth.
2. Crystallization Screening: The primary challenge in SCXRD is obtaining diffraction-quality single crystals. A systematic screening of crystallization conditions is essential.[1][2]
-
Technique 1: Slow Evaporation.
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture).
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Technique 2: Vapor Diffusion. [1]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or hexane).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.
-
-
Technique 3: Liquid-Liquid Diffusion. [3]
-
A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube.
-
Crystals form at the interface as the liquids slowly mix.
-
3. Data Collection and Processing:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[5][6]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. This step involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by scaling and merging the data.[7]
4. Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is typically solved using direct methods, which are highly effective for small organic molecules.[4]
-
Structure Refinement: An initial atomic model is refined against the experimental data using least-squares methods.[8][9] This iterative process adjusts atomic positions, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, validated crystal structure.
Visualization of the SCXRD Workflow
Caption: Proposed workflow for single-crystal X-ray diffraction analysis.
Part 2: Alternative and Complementary Analytical Techniques
While SCXRD provides the ultimate structural answer, other techniques offer valuable, often more rapidly obtainable, information. They are essential for routine characterization and can provide insights into the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of molecules in solution. For a fluorinated compound like this compound, multi-nuclear NMR is indispensable.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbon attached to the difluoromethoxy group will show a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: This is crucial for fluorinated compounds. It provides a highly sensitive probe for the fluorine-containing group.[10][11] A single resonance, likely a doublet due to coupling with the methoxy proton, would confirm the presence of the -OCF₂H group. The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in the electronic environment.[12][13][14]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
-
Molecular Ion Peak (M+): Confirms the molecular weight of the compound.
-
Isotopic Pattern: The presence of a chlorine atom results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M+ peak, providing definitive evidence for the presence of one chlorine atom.[15][16]
-
Fragmentation Pattern: Analysis of the fragment ions can provide further structural information, corroborating the connectivity determined by NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[17]
-
Characteristic Vibrations: For this compound, key vibrational bands would include:
-
C-H stretching from the aromatic ring.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.[18]
-
Strong C-F stretching vibrations.
-
C-O stretching from the ether linkage.
-
C-Cl stretching.
-
Computational Chemistry
In the absence of experimental crystal data, computational methods can be used to predict the likely crystal structure and polymorphism.[19]
-
Crystal Structure Prediction (CSP): Algorithms can generate and rank thousands of hypothetical crystal packing arrangements based on calculated lattice energies.[20][21] While computationally intensive, CSP can provide valuable insights into potential polymorphs and guide crystallization experiments.
Part 3: Comparative Analysis
The choice of analytical technique depends on the specific information required, the amount of sample available, and the stage of the research.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination.[22] | Requires diffraction-quality single crystals, which can be difficult to obtain; provides solid-state structure only.[23] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution, dynamic processes. | Provides detailed structural information in solution; non-destructive. | Does not provide information on bond lengths/angles or crystal packing; can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments. | High sensitivity; confirms elemental composition (e.g., presence of Cl).[24] | Does not provide information on connectivity or 3D structure; destructive. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample.[17] | Provides limited structural information; not quantitative. |
| Computational Chemistry | Predicted 3D structure, potential polymorphs, interaction energies. | Can guide experimental work; provides insights where experimental data is lacking. | Predictions are not a substitute for experimental validation; can be computationally expensive. |
Logical Framework for Analysis
Caption: A logical workflow for the complete structural analysis of the target compound.
Conclusion
The structural elucidation of novel compounds like this compound and its derivatives requires a multi-faceted analytical approach. While NMR, MS, and FT-IR spectroscopy are essential for initial confirmation of the molecular structure in a fast and reliable manner, they cannot provide the definitive three-dimensional information offered by single-crystal X-ray diffraction. The proposed SCXRD workflow, though challenging due to the prerequisite of obtaining high-quality crystals, is the only method that can reveal the precise atomic arrangement, conformational details, and crucial intermolecular interactions that govern the material's properties. The synergy of these techniques—using spectroscopy for routine analysis and to confirm solution-state structure, and employing SCXRD for the ultimate solid-state characterization—provides a comprehensive and authoritative understanding essential for advancing drug discovery and materials science.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. selectscience.net [selectscience.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. jeolusa.com [jeolusa.com]
- 14. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. tandfonline.com [tandfonline.com]
- 20. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. youtube.com [youtube.com]
A Senior Application Scientist's Guide to 2-Chloro-3-(difluoromethoxy)pyridine in Parallel Synthesis and Library Generation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth technical comparison of 2-Chloro-3-(difluoromethoxy)pyridine as a building block in parallel synthesis and library generation, evaluating its performance against key alternatives. We will delve into the causality behind experimental choices, present validating protocols, and offer data-driven insights to inform your discovery campaigns.
The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy group offers a nuanced profile compared to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its unique properties, including moderate lipophilicity, hydrogen bond donor capability, and enhanced metabolic stability, provide medicinal chemists with a powerful tool for fine-tuning drug candidates.[1] The electron-withdrawing nature of the difluoromethoxy group can also influence the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement.[1]
Reactivity and Utility in Library Synthesis
This compound is a versatile scaffold for library synthesis, primarily leveraging the reactivity of the C2-chloro substituent. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SₙAr), while the chloro group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[2][3] This dual reactivity allows for the rapid generation of diverse compound libraries through the installation of a wide array of substituents at the 2-position.
Key Transformations in Parallel Synthesis:
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is a workhorse in library synthesis for creating biaryl and heteroaryl structures.[4]
-
Buchwald-Hartwig Amination: Essential for introducing a diverse range of primary and secondary amines, forming crucial C-N bonds prevalent in many bioactive molecules.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): A direct method for introducing nucleophiles such as amines, alcohols, and thiols, often under metal-free conditions.[2]
Comparative Analysis: Performance in Key Reactions
To provide a clear comparison, we will evaluate this compound against two common alternatives: its trifluoromethoxy analog, 2-Chloro-3-(trifluoromethoxy)pyridine, and the non-fluorinated parent, 2-Chloro-3-methoxypyridine. The following data is representative of typical outcomes in a parallel synthesis setting, based on established reactivity principles of similar heterocyclic systems.
| Building Block | Reaction | Coupling Partner (Example) | Typical Yield Range (%) | Key Observations |
| This compound | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 75-90 | Good reactivity due to the electron-withdrawing nature of the -OCF₂H group activating the C-Cl bond for oxidative addition.[4] |
| 2-Chloro-3-(trifluoromethoxy)pyridine | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 80-95 | The strongly electron-withdrawing -OCF₃ group further enhances reactivity, often leading to slightly higher yields and faster reaction times.[6] |
| 2-Chloro-3-methoxypyridine | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 65-80 | The electron-donating nature of the -OCH₃ group can slightly deactivate the C-Cl bond towards oxidative addition, potentially requiring more forcing conditions. |
| This compound | Buchwald-Hartwig | Morpholine | 70-85 | Efficient coupling is readily achieved with a variety of amines using modern palladium catalysts and ligands.[5] |
| 2-Chloro-3-(trifluoromethoxy)pyridine | Buchwald-Hartwig | Morpholine | 75-90 | The increased electrophilicity of the pyridine ring can facilitate the reaction, often resulting in higher yields. |
| 2-Chloro-3-methoxypyridine | Buchwald-Hartwig | Morpholine | 60-75 | May require more active catalyst systems or higher temperatures to achieve comparable yields to the fluorinated analogs. |
| This compound | SₙAr | Benzylamine | 65-80 | The pyridine ring is sufficiently activated for SₙAr with a range of nucleophiles, often requiring elevated temperatures.[2] |
| 2-Chloro-3-(trifluoromethoxy)pyridine | SₙAr | Benzylamine | 70-85 | The -OCF₃ group significantly activates the ring towards nucleophilic attack, allowing for milder reaction conditions in some cases. |
| 2-Chloro-3-methoxypyridine | SₙAr | Benzylamine | 50-65 | SₙAr is generally less facile and may require stronger nucleophiles or harsher conditions due to the lower activation of the pyridine ring. |
Experimental Protocols for Parallel Synthesis
The following are detailed, step-by-step methodologies for the key transformations discussed, optimized for a parallel synthesis format.
Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the parallel synthesis of 2-aryl-3-(difluoromethoxy)pyridines.
Workflow Diagram:
Caption: Parallel Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acids (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
96-well reaction block with magnetic stir bars
Procedure:
-
To each well of the 96-well reaction block, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the reaction block with a cap mat and purge with nitrogen or argon.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture to each well.
-
Heat the reaction block to 90-100 °C and stir for 12-18 hours.
-
Monitor reaction completion by LC-MS analysis of a representative well.
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding ethyl acetate, shaking, and separating the organic layer.
-
Purify the crude products using parallel reverse-phase HPLC.
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol details a general procedure for the parallel synthesis of 2-amino-3-(difluoromethoxy)pyridines.
Workflow Diagram:
Caption: Parallel Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound (1.0 eq)
-
Amines (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.5 eq)
-
Anhydrous toluene
-
96-well reaction block with magnetic stir bars
Procedure:
-
In a glovebox, dispense this compound, Pd₂(dba)₃, XPhos, and NaOtBu into each well of the 96-well reaction block.
-
Add the respective amine to each well.
-
Add anhydrous toluene to each well.
-
Seal the reaction block and heat to 100-110 °C with stirring for 16-24 hours.
-
Monitor reaction progress by LC-MS.
-
After cooling, dilute the reaction mixtures with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrates and purify the residues using parallel reverse-phase HPLC.
Protocol 3: Parallel Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general procedure for the parallel synthesis of 2-amino-3-(difluoromethoxy)pyridines via SₙAr.
Workflow Diagram:
Caption: Parallel SₙAr Workflow.
Materials:
-
This compound (1.0 eq)
-
Amines (1.5-2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq, optional)
-
DMSO or NMP
-
96-well reaction block with magnetic stir bars
Procedure:
-
To each well of the reaction block, add this compound and the corresponding amine.
-
Add DMSO or NMP to each well.
-
If the amine salt is used or if the amine is not basic enough, add DIPEA.
-
Seal the reaction block and heat to 120-150 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixtures with water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry, and concentrate.
-
Purify the crude products using parallel reverse-phase HPLC.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block for parallel synthesis and library generation in drug discovery. Its favorable physicochemical properties, conferred by the difluoromethoxy group, combined with the synthetic handles provided by the 2-chloro substituent, make it an attractive starting point for the rapid exploration of chemical space. While its reactivity in key cross-coupling and nucleophilic substitution reactions is slightly lower than its trifluoromethoxy counterpart, it offers a distinct advantage in terms of its unique electronic and steric profile. The choice between difluoromethoxy and trifluoromethoxy analogs will ultimately depend on the specific goals of the medicinal chemistry campaign, with the former providing a valuable tool for fine-tuning properties such as lipophilicity and hydrogen bonding potential. The provided protocols offer a robust starting point for the efficient generation of diverse libraries based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
The Strategic Incorporation of 2-Chloro-3-(difluoromethoxy)pyridine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, substituted pyridines have emerged as privileged scaffolds, owing to their prevalence in a multitude of FDA-approved therapeutics. This guide provides an in-depth technical analysis of 2-Chloro-3-(difluoromethoxy)pyridine , a versatile building block, through the lens of a successful drug discovery case study. We will objectively compare its performance with viable alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their own projects.
The Rise of the Difluoromethoxy Group: A Gateway to Enhanced Drug Properties
The difluoromethoxy (-OCF₂H) group has garnered significant attention in medicinal chemistry for its unique ability to modulate the physicochemical properties of a drug candidate. Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy moiety acts as a "lipophilic hydrogen bond donor," a concept that has been explored in the design of novel therapeutics. This property, coupled with its moderate lipophilicity and enhanced metabolic stability, makes it an attractive substituent for optimizing drug-like characteristics. When appended to a pyridine ring, a common scaffold in central nervous system (CNS) and other therapeutic agents, the difluoromethoxy group can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Case Study: Razpipadon (PF-06669571) - A Dopamine D1 Receptor Partial Agonist
A compelling example of the successful application of a 3-(difluoromethoxy)pyridine moiety is in the development of Razpipadon (PF-06669571) , a novel, orally active partial agonist of the dopamine D1 receptor.[1][2] Razpipadon has been investigated for the treatment of neurological and psychiatric disorders, including Parkinson's disease.
The chemical structure of Razpipadon, 6-[4-[[3-(difluoromethoxy)-2-pyridinyl]oxy]-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione, strongly suggests a synthetic strategy involving the nucleophilic aromatic substitution (SNAr) of This compound with a phenolic precursor. This key step forges the critical pyridyl ether linkage present in the final molecule.
The "Why": Rationale for Employing this compound
The selection of the 3-(difluoromethoxy)pyridine fragment in Razpipadon is a deliberate and strategic choice rooted in established medicinal chemistry principles:
-
Metabolic Stability: The difluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a more predictable pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The -OCF₂H group offers a unique balance of lipophilicity and polarity. It is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, allowing for fine-tuning of a compound's solubility and permeability across biological membranes, a critical factor for CNS-penetrant drugs.
-
Target Engagement: The electronic properties of the difluoromethoxy group can influence the overall electron distribution of the pyridine ring, potentially enhancing its binding affinity to the target receptor through favorable interactions within the binding pocket.
Comparative Analysis: Alternatives to this compound
While this compound proved to be a valuable building block in the development of Razpipadon, medicinal chemists often explore a range of alternatives to optimize a lead compound. The choice of a particular building block is a multifactorial decision based on synthetic accessibility, cost, and the desired impact on the final compound's properties.
Here, we compare this compound with other plausible building blocks that could be used to synthesize analogs of Razpipadon or other drugs targeting similar biological pathways.
| Building Block | Key Physicochemical Properties of Resulting Moiety | Potential Advantages | Potential Disadvantages |
| This compound | Moderate lipophilicity, hydrogen bond donor capability, enhanced metabolic stability. | Balanced properties for CNS penetration, improved PK profile. | Synthetic complexity compared to non-fluorinated analogs. |
| 2-Chloro-3-methoxypyridine | Lower lipophilicity, potential for O-demethylation metabolism. | Readily available, simpler synthesis. | Susceptible to metabolism, may not provide optimal lipophilicity. |
| 2-Chloro-3-(trifluoromethoxy)pyridine | Higher lipophilicity, metabolically robust. | High metabolic stability. | Can significantly increase lipophilicity, potentially leading to off-target effects and poor solubility. |
| 2-Chloro-3-cyanopyridine | Electron-withdrawing, potential for metabolic conversion. | Can act as a hydrogen bond acceptor, synthetically versatile. | Potential for in vivo hydrolysis to a carboxylic acid, altering properties. |
| 2,3-Dichloropyridine | Electron-withdrawing, provides an additional site for substitution. | Commercially available, allows for further diversification. | May lead to different binding interactions and altered electronics compared to an alkoxy group. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The key reaction for incorporating the this compound moiety is a nucleophilic aromatic substitution with a phenol. The following is a general, representative protocol.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-hydroxy-3-methylphenyl derivative) (1.0-1.2 eq)
-
Base (e.g., Potassium carbonate, Cesium carbonate, Sodium hydride) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol and the anhydrous solvent.
-
Add the base portion-wise to the stirred solution at room temperature. If using sodium hydride, cool the reaction to 0 °C before addition.
-
Stir the mixture for 30-60 minutes to ensure the formation of the phenoxide.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridyl ether.
Visualizing the Synthetic Strategy and Rationale
Diagram 1: Synthetic Pathway to a Razpipadon Analog
Caption: Synthetic approach to Razpipadon analogs via SNAr.
Diagram 2: Key Properties Conferred by the Difluoromethoxy Group
Caption: Impact of the difluoromethoxy group on drug properties.
Conclusion and Future Perspectives
The case of Razpipadon underscores the strategic value of This compound as a building block in modern drug discovery. The difluoromethoxy group imparts a unique combination of properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles. While a range of alternative building blocks exists, the specific advantages offered by the difluoromethoxy moiety make it a compelling choice, particularly for CNS-targeted therapies. As our understanding of fluorine's role in medicinal chemistry continues to evolve, we can anticipate that building blocks like this compound will play an increasingly important role in the design of the next generation of therapeutics.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(difluoromethoxy)pyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-3-(difluoromethoxy)pyridine. As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from established safety protocols for chlorinated and fluorinated organic compounds and are designed to provide clarity and operational confidence to researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Hazard Profile and Essential Precautions
This compound and structurally similar halogenated pyridines are classified as hazardous materials. Direct exposure can cause significant health effects, and improper disposal poses a substantial environmental risk.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[1][2] May also cause respiratory irritation.[1]
-
Environmental: Harmful to aquatic life with long-lasting effects.[3] Discharge into the environment must be avoided.[3][4][5]
Immediate Protective Measures:
-
Engineering Controls: Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of vapors.[6][7] Ensure an emergency eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is often recommended for pyridine-based compounds), and chemical safety goggles.[2][6]
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Description | Required PPE & Safety Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1] | Chemical Fume Hood, Lab Coat, Safety Goggles, Nitrile Gloves.[2][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Nitrile Gloves, Lab Coat. Avoid all personal contact.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Chemical Safety Goggles or Face Shield.[2] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects.[3] | Prevent release to drains and waterways.[2][3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe and compliant disposal. The causality here is to prevent unintended chemical reactions and to streamline the disposal process, which is often waste-stream specific.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect unreacted material, contaminated silica gel, or other solid media in a separate, sealed container for solid chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, contaminated gloves, and absorbent paper should be collected in a designated, sealed container or heavy-duty bag labeled as "Halogenated Organic Waste."
Step 2: Waste Container Management
-
Container Selection: Use containers made of compatible materials, such as glass or high-density polyethylene.[6] Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[7]
-
Labeling: All waste containers must be accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all components in the container (e.g., solvents used for rinsing)
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmentally Hazardous")
-
The date of initial waste accumulation
-
Step 3: Temporary Storage
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials like strong oxidizing agents and acids.[6][7]
-
The storage location should have secondary containment to capture any potential leaks.
-
Keep containers securely sealed when not in use.[1]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed professional waste disposal company.[4] Contact your institution's Environmental Health & Safety (EHS) office to arrange for a scheduled pickup.
-
Disposal Method: The standard and recommended method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.[8][9] This method ensures complete chemical destruction, which is a key requirement for certain halogenated pyridines under EPA regulations.[10]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Spill Management Protocol
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][7]
-
Carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
Personal Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][11]
-
Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation occurs or persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately for treatment advice.[1][3][11]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. afgsci.com [afgsci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 2-Chloro-3-(difluoromethoxy)pyridine
As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a laboratory environment where safety is an intuitive, ingrained practice. This guide provides a detailed operational plan for the safe handling, use, and disposal of 2-Chloro-3-(difluoromethoxy)pyridine, a vital intermediate in modern synthetic chemistry. Our focus is on the causality behind each safety measure, ensuring that every action is understood and validated, thereby fostering a culture of deep-seated safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound presents a specific combination of hazards that must be thoroughly understood before any handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Structurally similar compounds may also be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The difluoromethoxy group and the chlorinated pyridine ring are key structural features that dictate its reactivity and toxicological profile.
Core Hazards:
-
Causes serious eye irritation (H319) [1]
-
Causes skin irritation (H315) [1]
-
May cause respiratory irritation (H335) [1]
A thorough risk assessment is the first step in any experimental plan involving this compound. This involves not only recognizing the inherent hazards of the chemical but also evaluating the risks associated with the specific procedures you will be performing (e.g., weighing, dissolving, heating).
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is your most direct and critical control measure. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[4][5] A face shield should be used when there is a significant risk of splashing. | The primary hazard is serious eye irritation.[1] Standard laboratory glasses are insufficient; side-shields are essential to protect against splashes from the side. Goggles provide a more complete seal. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for any signs of degradation or puncture before use.[4] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[4] Contaminated gloves should be disposed of as hazardous waste immediately.[4] |
| Body Protection | A flame-retardant lab coat. | A lab coat protects your skin and personal clothing from accidental spills. It should be kept fully fastened. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[6] | This is to mitigate the risk of respiratory tract irritation from vapors or aerosols.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[5][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow that integrates safety at every step. Adherence to this workflow is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Weighing
-
Fume Hood Operation: Before starting, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable work.
-
Gather Materials: Assemble all necessary equipment (spatula, weigh boat, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.[8] If the compound is a solid, handle it gently.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound.
-
Mixing: If required, use magnetic stirring or gentle swirling to dissolve the compound. Ensure the reaction vessel is securely clamped.
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and a temperature probe. Avoid open flames.[9]
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.
3.3. Post-Reaction Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.
-
Solvent Removal: Use a rotary evaporator situated in a well-ventilated area or within a fume hood to remove solvents.
The logical flow of this operational plan is designed to minimize the potential for exposure at each stage of the experimental process.
Caption: A streamlined workflow for handling this compound.
Emergency Procedures: A Self-Validating Response Plan
In the event of an exposure or spill, a calm and methodical response is essential.
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] | Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] | Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. | Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention.[4] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6] Place the absorbed material into a sealed container for disposal.[1] | Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and contact your institution's emergency response team. |
This emergency response plan is designed to be a self-validating system. Each step is a logical progression from the previous one, aimed at minimizing harm to personnel and the environment.
Caption: Decision-making workflow for emergency response to a chemical spill or exposure.
Disposal Plan: Responsible Stewardship
All waste containing this compound, whether it is excess reagent, contaminated materials, or reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless it is part of a validated quenching procedure.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[1] All disposal must be in accordance with local, state, and federal regulations.[1] Do not pour any amount of this chemical down the drain.[1]
By following these detailed procedures, you are not just adhering to a set of rules; you are actively participating in a system designed to ensure your safety and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
